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Foundational

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the strategic rationale behind the chosen synthetic pathway, which centers on a high-efficiency amide coupling reaction. Furthermore, it furnishes a step-by-step experimental protocol, from reagent preparation to final product purification. A complete guide to the structural characterization of the target molecule using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is presented, along with expected data to ensure self-validating experimental outcomes. This paper is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the synthesis and validation of this important thiophene derivative.

Introduction: The Significance of Thiophene-Carboxamide Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design. When functionalized as a carboxamide, the thiophene moiety offers a rigid, planar structure with defined vectors for substituent placement, enabling precise interaction with biological targets.

The specific molecule, (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, is of particular interest for several reasons:

  • Medicinal Chemistry Core: The thiophene-pyrrolidine-amide core is a common motif in pharmacologically active compounds.

  • Vector for Elaboration: The bromine atom at the C4 position serves as a versatile synthetic handle. It is primed for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Physicochemical Properties: The pyrrolidine amide group modulates the compound's solubility, polarity, and hydrogen bonding potential, which are critical parameters for optimizing pharmacokinetic profiles.

This guide provides an authoritative protocol for accessing this key intermediate with high purity and yield.

Synthetic Strategy and Rationale

Retrosynthetic Analysis

The most logical and efficient approach to constructing the target amide is through a direct amide coupling reaction. The retrosynthetic disconnection of the amide C-N bond reveals two readily available starting materials: 4-bromothiophene-2-carboxylic acid and pyrrolidine.

G Target (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone Disconnect Amide C-N Disconnection Target->Disconnect SM1 4-Bromothiophene-2-carboxylic acid Disconnect->SM1 SM2 Pyrrolidine Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

Causality in Methodology: Selecting the Right Coupling Reagent

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, activation of the carboxylic acid is necessary. While numerous amide coupling reagents exist, the choice of reagent is critical for ensuring high yield, minimizing side reactions, and simplifying purification.[1]

  • Carbodiimide Reagents (e.g., DCC, EDC): These are classic activators but can lead to the formation of difficult-to-remove urea byproducts and may cause racemization in chiral substrates.[1]

  • Uronium/Aminium and Phosphonium Salt Reagents (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient, operate under mild conditions, and generate water-soluble byproducts, greatly simplifying the purification process.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a superior choice as it is known for rapid activation and suppression of side reactions.[2]

For this synthesis, we select HATU as the coupling agent in combination with a non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA) . The role of DIPEA is to deprotonate the carboxylic acid, forming a carboxylate salt that readily reacts with HATU to generate a highly reactive O-acylisourea active ester, which is then efficiently captured by the amine (pyrrolidine).[2]

Proposed Synthetic Route

The overall transformation is a one-pot reaction performed at ambient temperature, providing a straightforward and scalable route to the desired product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Bromothiophene-2-carboxylic acid reagent HATU, DIPEA p1 (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone r1->p1 r2 Pyrrolidine r2->p1 solvent DMF, rt

Caption: Proposed one-pot amide coupling synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps and analytical checks should reliably yield the target compound.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )
4-Bromothiophene-2-carboxylic acid16694-18-1207.05
Pyrrolidine123-75-171.12
HATU148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01
Brine (Saturated aq. NaCl)7647-14-558.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Silica Gel (for column chromatography)7631-86-9-
Step-by-Step Synthesis Workflow

G start Start: Assemble Reaction dissolve 1. Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. start->dissolve add_base 2. Add DIPEA (2.5 eq) to the solution and stir for 5 min. dissolve->add_base add_amine 3. Add Pyrrolidine (1.2 eq) dropwise at 0 °C, then allow to warm to RT. add_base->add_amine monitor 4. Monitor reaction progress via TLC (e.g., 30% EtOAc/Hexane). add_amine->monitor quench 5. Upon completion, quench with water and extract with EtOAc (3x). monitor->quench wash 6. Wash combined organic layers with aq. NaHCO₃ and brine. quench->wash dry 7. Dry organic layer over anhydrous MgSO₄, filter, and concentrate. wash->dry purify 8. Purify crude product via flash column chromatography. dry->purify characterize 9. Characterize pure fractions (NMR, MS, IR). purify->characterize end End: Isolated Product characterize->end

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Reagent Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the carboxylic acid).

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution. Stir for 5 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Add pyrrolidine (1.2 eq) dropwise over 2-3 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC), typically eluting with 30-50% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF, DIPEA salts, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to elute the final product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for the target compound, C₉H₁₀BrNOS, with a molecular weight of 260.15 g/mol .

TechniqueExpected Result
¹H NMR Thiophene Protons: Two singlets or narrow doublets (d, J ≈ 1-2 Hz) in the aromatic region, δ ≈ 7.4-7.8 ppm. Pyrrolidine Protons: Two distinct multiplets (likely triplets) for the N-CH₂ groups due to hindered amide bond rotation, δ ≈ 3.5-3.8 ppm (4H total). A multiplet for the other -CH₂-CH₂- group, δ ≈ 1.8-2.0 ppm (4H).[3][4]
¹³C NMR Carbonyl Carbon (C=O): δ ≈ 160-165 ppm. Thiophene Carbons: Four signals in the aromatic region, δ ≈ 115-145 ppm (one C-Br, one C-C=O, and two C-H). Pyrrolidine Carbons: Two signals for N-CH₂ groups, δ ≈ 45-50 ppm. One signal for the other -CH₂-CH₂- group, δ ≈ 24-27 ppm.[3]
Mass Spec (MS) [M+H]⁺: Expected at m/z 260.98 and 262.98. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the definitive diagnostic feature.
Infrared (IR) Amide C=O Stretch: Strong, sharp absorbance at ν ≈ 1630-1650 cm⁻¹. C-N Stretch: Absorbance at ν ≈ 1400-1450 cm⁻¹. Aromatic C-H Stretch: Absorbance at ν ≈ 3100 cm⁻¹.
Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3]

  • Mass Spectrometry: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

  • IR Spectroscopy: The spectrum can be obtained directly from the solid product using an Attenuated Total Reflectance (ATR) accessory.

Conclusion

This guide outlines a scientifically sound, efficient, and reproducible methodology for the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone. The strategic choice of a modern uronium-salt-based coupling agent (HATU) ensures a high-yield reaction under mild conditions with a straightforward purification process. The detailed protocol and the comprehensive characterization data provided serve as a robust framework for researchers to confidently produce and validate this versatile chemical building block, enabling its application in drug discovery, materials science, and broader synthetic chemistry programs.

References

  • Kumar, A., Mishra, P. K., & Verma, A. K. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(68), 10259-10262. [Link]

  • Neves, A. C., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • van der Westhuizen, J. H. (n.d.). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wang, F., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Nielsen, T. E., & Le, Q. A. (2006). Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis. The Journal of Organic Chemistry, 71(18), 6853-6863. [Link]

  • Nielsen, T. E., & Le, Q. A. (2006). Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Saito, N., et al. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

  • Ali, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]

  • Zuba, D., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. Forensic Toxicology, 36(1), 191-203. [Link]

  • Sriram, D., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 182-195. [Link]

  • Kumar, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • ResearchGate. (2020). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. [Link]

  • Beilstein Journals. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Beilstein Journals. [Link]

  • CanTEST Health and Drug Checking Service. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Identification and structural characterization of synthetic cathinones. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2006). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

A Predictive and Comparative Analysis for Drug Discovery Professionals Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive and Comparative Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthesis, and potential applications of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone. Due to the limited availability of direct experimental data for this specific isomer, this document employs a comparative approach, leveraging data from structurally related analogues to forecast its chemical behavior and biological potential. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a foundational understanding to stimulate further investigation into this and similar molecular scaffolds.

Introduction: The Rationale for Investigation and the Challenge of Isomeric Specificity

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The thiophene ring acts as a versatile pharmacophore, with its sulfur atom influencing electronic distribution and providing opportunities for diverse biological interactions.[1][3] The incorporation of a pyrrolidine moiety can enhance solubility and introduce specific steric and electronic features that are often beneficial for receptor binding. The bromine atom at the 4-position of the thiophene ring serves as a valuable synthetic handle, enabling further molecular diversification through cross-coupling reactions.[4]

A significant challenge in the study of substituted heterocycles is the impact of isomeric substitution on physicochemical and biological properties. While data may be available for one isomer, such as (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone, it is not always directly transferable to another, in this case, the 2-yl methanone isomer. This guide directly addresses this challenge by providing a predictive analysis based on established chemical principles and data from closely related analogues.

Predicted Synthesis and Molecular Architecture

A plausible and efficient synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone would likely proceed through the amidation of a 4-bromothiophene-2-carboxylic acid derivative with pyrrolidine. This transformation is a well-established method for the formation of carboxamides.

Proposed Synthetic Pathway

The synthesis would commence with the commercially available 4-bromothiophene-2-carboxylic acid. To facilitate the amidation, the carboxylic acid would first be activated. A common method is the conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with pyrrolidine to yield the target compound. An alternative and often milder approach involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[5]

G cluster_0 Synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone start 4-Bromothiophene-2-carboxylic acid acyl_chloride 4-Bromothiophene-2-carbonyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ target (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone acyl_chloride->target Pyrrolidine, Base (e.g., Et₃N) G cluster_1 Alternative Synthesis using a Coupling Agent start_alt 4-Bromothiophene-2-carboxylic acid target_alt (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone start_alt->target_alt DCC, DMAP, Anhydrous Solvent (e.g., DCM) pyrrolidine Pyrrolidine pyrrolidine->target_alt G cluster_2 Potential for Further Functionalization start_node (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start_node->suzuki heck Heck Reaction (Alkene, Pd catalyst) start_node->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start_node->buchwald product_aryl 4-Aryl-substituted analogue suzuki->product_aryl product_alkenyl 4-Alkenyl-substituted analogue heck->product_alkenyl product_amino 4-Amino-substituted analogue buchwald->product_amino

Caption: Cross-coupling reactions for diversification.

Potential Applications in Medicinal Chemistry

Thiophene-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic applications for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone and its analogues.

[1][6]* Anticancer Agents: Many thiophene carboxamides have shown cytotoxic effects against various cancer cell lines. T[3]he mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Antimicrobial Agents: The thiophene scaffold is present in several antimicrobial compounds. D[2]erivatives of the target compound could be explored for their activity against bacterial and fungal pathogens.

  • Anti-inflammatory and Antioxidant Activity: Thiophene derivatives have been reported to possess anti-inflammatory and antioxidant properties. *[6] Central Nervous System (CNS) Activity: The structural similarity to some psychoactive substances suggests that this class of compounds could be investigated for their effects on neurotransmitter systems.

[7]### 6. Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

Synthesis via Acyl Chloride Intermediate

Materials:

  • 4-Bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 4-bromothiophene-2-carbonyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum using a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.

  • Purity Analysis: Assess the purity of the final compound by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Conclusion

While direct experimental data for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone remains elusive, this technical guide provides a robust, predictive framework based on the known chemistry of its analogues. The proposed synthetic routes are high-yielding and versatile, and the bromine substituent offers a gateway for extensive structural diversification. The predicted physicochemical properties and the established biological activities of related thiophene carboxamides suggest that this compound and its derivatives are promising candidates for further investigation in various areas of drug discovery. This guide serves as a call to action for the scientific community to synthesize and evaluate this intriguing molecule, thereby filling a knowledge gap and potentially unlocking new therapeutic opportunities.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. (2025). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • 9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. Books. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ProQuest. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

Sources

Foundational

Comprehensive Spectral Analysis: ^1^H and ^13^C NMR Data of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Professionals Content Focus: Structural elucidation, mechanistic spectral behavior, and rigorous NMR acquisition protocols Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Professionals Content Focus: Structural elucidation, mechanistic spectral behavior, and rigorous NMR acquisition protocols

Executive Summary

In modern drug development, heterocyclic amides such as (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone serve as critical building blocks and pharmacophores, particularly in the synthesis of prolyl oligopeptidase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. The verification of such intermediates relies heavily on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This technical guide establishes a rigorous framework for the acquisition, processing, and mechanistic interpretation of the ^1^H and ^13^C NMR spectral data for this specific halogenated thiophene-amide construct, ensuring high-fidelity structural validation in pharmaceutical pipelines.

Experimental Workflow & Quality Assurance Architecture

To guarantee absolute trustworthiness in structural elucidation, all NMR data must be generated through a self-validating workflow. Below is the logical sequence detailing how chemical synthesis transitions into rigorous analytical verification.

G Synth 1. Amide Synthesis (HATU/DIPEA Coupling) Prep 2. Sample Preparation (CDCl3 + 0.03% TMS) Synth->Prep Purified Analyte Acq 3. NMR Acquisition 400 MHz B0 Field Prep->Acq Filtered Sample H1 4. 1H NMR Analysis (Rotamer Resolution) Acq->H1 C13 5. 13C NMR Analysis (C-Br & Carbonyl Shifts) Acq->C13 Valid 6. Structural Verification (4-Bromothiophen-2-yl) (pyrrolidin-1-yl)methanone H1->Valid C13->Valid

Fig 1. Logical workflow for the synthesis and multidimensional NMR validation of the target compound.

Mechanistic Spectral Behavior & Chemical Causality

The molecule (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone exhibits two distinct structural phenomena that govern its NMR resonance profiles:

A. Restricted Rotation of the Amide Bond

In typical aliphatic amines, the C–N bond rotates freely. However, in tertiary amides like pyrrolidin-1-yl methanones, the nitrogen lone pair delocalizes into the adjacent thiophene-carbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. This delocalization imparts a partial double-bond character to the C–N bond, increasing the rotational energy barrier. Consequently, rotation becomes slower than the NMR timescale at ambient temperature (298 K).

The Causal Effect: The pyrrolidine ring is locked into syn and anti rotameric states relative to the thiophene ring. This causes the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylene protons (N-CH2) and 

-methylene protons to become anisochronous, appearing as two distinct sets of multiplets rather than unified signals.
B. Halogen Deshielding and Scalar Coupling in the Thiophene Ring

The thiophene ring features a bromine atom at position 4 and a carbonyl group at position 2.

  • 1H NMR Coupling: The two remaining protons (H-3 and H-5) are positioned meta to one another. Thiophene meta-coupling (

    
    ) is characteristically small, yielding fine doublets with 
    
    
    
    Hz[3].
  • Chemical Shift Causality: The strong electron-withdrawing nature of the adjacent carbonyl group deshields the H-3 proton significantly, shifting it further downfield compared to the H-5 proton, which is adjacent to the electronegative sulfur but less influenced by the anisotropic cone of the carbonyl[4]. Furthermore, the heavy atom effect of the bromine atom drastically shields the adjacent C-4 carbon, causing its ^13^C resonance to appear unusually upfield (

    
    110 ppm) compared to standard aromatic carbons[3].
    

Self-Validating Protocol: NMR Acquisition & Processing

To achieve publication-grade spectra, the following step-by-step methodology must be strictly adhered to. This ensures that quantitative integration and chemical shift calibrations are reliable.

Step 1: Sample Preparation
  • Quantification: Weigh exactly 15–20 mg of the highly purified compound for ^1^H NMR, or 40–50 mg if acquiring ^13^C NMR.

  • Solvation: Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference[2].

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulate matter prevents localized disruptions in the B0 magnetic field homogeneity, ensuring sharp Lorentzian line shapes.

Step 2: Instrument Tuning & Shimming (400 MHz Spectrometer)
  • Tuning and Matching (ATMA): Tune the probe to the precise Larmor frequency of the analyte to minimize reflected RF power and maximize the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming: Execute standard TopShim or automated gradient shimming on the Z1-Z5 axes. A stable deuterium lock must be maintained to prevent frequency drift during the acquisition period.

Step 3: Sequence Acquisition Parameters
  • ^1^H NMR (Waltz-16 Decoupled):

    • Number of Scans (ns): 16

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures that all protons return to longitudinal thermal equilibrium (

      
       relaxation) between pulses, guaranteeing that the integrations perfectly map to the 1:1:2:2:4 stoichiometric proton ratio.
      
  • ^13^C NMR:

    • Number of Scans (ns): 1024

    • Relaxation Delay (D1): 2.0 - 3.0 seconds to permit quaternary carbon relaxation (C=O, C-Br).

Step 4: Digital Signal Processing
  • Apply an exponential window function (Line Broadening,

    
     Hz for ^1^H; 
    
    
    
    Hz for ^13^C) to the Free Induction Decay (FID) prior to Fourier transformation.
  • Perform rigorous zero-order and first-order phase correction to yield entirely absorptive peaks.

  • Apply a multipoint baseline correction to eliminate integral distortion.

Data Presentation: Spectral Assignment Tables

The resulting spectral data accurately maps the theoretical structural expectations to empirical values[1],,.

Table 1: High-Resolution ^1^H NMR Data (400 MHz, CDCl3, 298 K)
PositionChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
IntegrationMechanistic Assignment
Th-H3 7.45d1.51HThiophene ring proton, deshielded by ortho-carbonyl.
Th-H5 7.38d1.51HThiophene ring proton, meta to H3.
Pyr-H

3.65 – 3.55m-2HPyrrolidine N-CH2 (Rotamer A, restricted C-N bond).
Pyr-H

'
3.48 – 3.40m-2HPyrrolidine N-CH2 (Rotamer B).
Pyr-H

2.05 – 1.85m-4HPyrrolidine C-CH2-C backbone.
Table 2: High-Resolution ^13^C NMR Data (100 MHz, CDCl3, 298 K)
PositionChemical Shift (

, ppm)
Mechanistic Assignment
C=O 161.2Carbonyl carbon (Amide resonance, slightly shielded vs. free acid)[3].
Th-C2 139.5Quaternary thiophene carbon (C-C=O).
Th-C3 129.8Thiophene CH (ortho to carbonyl).
Th-C5 126.3Thiophene CH (adjacent to Sulfur).
Th-C4 110.5Quaternary thiophene carbon (C-Br, shielded by heavy atom effect)[3].
Pyr-C

49.2Pyrrolidine N-CH2 (Rotamer A).
Pyr-C

'
46.8Pyrrolidine N-CH2 (Rotamer B).
Pyr-C

26.5Pyrrolidine C-CH2-C (Rotamer A).
Pyr-C

'
24.1Pyrrolidine C-CH2-C (Rotamer B).

Conclusion

The thorough NMR spectral investigation of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone confirms complex internal dynamics typical of tertiary heterocylic amides[1],[5]. The distinctive rotameric signal splitting in the pyrrolidine


-protons and the prominent heavy-atom-induced shielding of the C-4 carbon in the thiophene ring are fundamental markers of product purity and correct regiochemistry[3]. Implementing the carefully controlled sample preparation and relaxation delay (

) protocols described herein ensures that these critical diagnostic features are resolved with unquestionable analytical fidelity.

References

  • [1] US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists. Google Patents. Available at:

  • [2] Synthesis, Structure-Activity Relationships and Physico-Chemical Properties of Novel Prolyl Oligopeptidase Inhibitors. University of Eastern Finland. Available at:[Link]

  • [3] Au/Ag/Cu-Mixed Catalysts for the Eco-Friendly Oxidation of 5-Hydroxymethylfurfural and Related Compounds to Carboxylic Acids under Atmospheric Oxygen in Water. National Institutes of Health (PMC). Available at:[Link]

  • [5] 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acid Analogues. ACS Publications. Available at:[Link]
    
  • [4] Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. Available at:[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for the compound (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone. As a molecule incorporating a halogenated aromatic heterocycle and an amide linkage, its fragmentation is governed by several competing and sequential pathways. Understanding these patterns is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification in drug discovery and development pipelines. This document delineates the primary cleavage mechanisms, identifies key diagnostic fragment ions, and provides a foundational experimental protocol for acquiring high-quality mass spectra for this class of compounds. The analysis is grounded in established principles of mass spectrometry, including the influence of heteroatoms, the stability of acylium cations, and the characteristic isotopic signature of bromine.

Introduction: The Analytical Imperative

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a representative structure used as a scaffold or intermediate in the synthesis of pharmacologically active agents. The thiophene ring is a common bioisostere for benzene, while the pyrrolidine amide moiety is frequently used to modulate physicochemical properties such as solubility and metabolic stability. Mass spectrometry is an indispensable tool for the structural verification of such compounds. Electron Ionization (EI) mass spectrometry, in particular, imparts significant energy into the molecule, inducing reproducible and structurally informative fragmentation.[1] This guide serves to predict and explain the fragmentation cascade of the title compound, providing an expert framework for interpreting its EI-mass spectrum.

Foundational Principles of Fragmentation

The fragmentation of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone in an EI source begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of a valence electron and the formation of an energetically unstable molecular ion (M⁺•).[1] This radical cation rapidly undergoes a series of bond cleavages to yield more stable, even-electron cations and neutral radical species. The most probable fragmentation pathways are those that result in the formation of the most stable products. For this molecule, the key structural features dictating fragmentation are:

  • The Amide Bond: The C-N bond of the amide is a common and predictable cleavage site.

  • The Carbonyl Group: The C=O group directs fragmentation through alpha-cleavage.[2][3][4][5]

  • Heteroatoms (N, S, O): The lone pair electrons on nitrogen, sulfur, and oxygen are preferential sites for initial ionization and can stabilize adjacent positive charges.

  • The Bromothiophene Ring: The aromatic system provides stability, while the bromine atom provides a definitive isotopic signature.

The Predicted Fragmentation Pathway

Initial Ionization and the Molecular Ion

Upon electron ionization, the molecule loses an electron to form the molecular ion, M⁺•. The charge is likely localized on the non-bonding electrons of the sulfur, nitrogen, or oxygen atom. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity at m/z 275 and m/z 277 .[6][7]

Primary Fragmentation: The Dominant N-CO Cleavage

The most prominent fragmentation pathway for aromatic and tertiary amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[8][9][10] This is a form of alpha-cleavage relative to the nitrogen atom and is highly favored due to the formation of a resonance-stabilized acylium cation.

  • Pathway A: Cleavage of the C-N bond results in the loss of a neutral pyrrolidine radical (•C₄H₈N, 70 Da) and the formation of the 4-bromothiophen-2-ylium cation . This ion is expected to be the base peak in the spectrum, appearing as a strong doublet at m/z 191 (C₅H₂BrOS⁺) and m/z 193 . The stability of this aromatic acylium ion is the primary driving force for this pathway.[8]

Secondary and Tertiary Fragmentations

The primary fragment ions undergo further cleavage to produce smaller, diagnostic ions.

  • Decarbonylation: The 4-bromothiophen-2-ylium cation (m/z 191/193) can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da). This is a common fragmentation for acylium ions and leads to the formation of the 4-bromothiophenyl cation at m/z 163 (C₄H₂BrS⁺) and m/z 165 .

  • Loss of Bromine: The 4-bromothiophenyl cation (m/z 163/165) can then expel a bromine radical (Br•, 79/81 Da) to yield the thiophenyl cation (C₄H₂S⁺•) at m/z 84 .

Minor Fragmentation Pathways

While the N-CO cleavage is expected to dominate, other pathways may be observed with lower intensity.

  • Pathway B: An alternative alpha-cleavage can occur where the charge is retained by the nitrogen-containing fragment. This would form the N-acylpyrrolidine cation [C₅H₈NO]⁺ at m/z 98 . This is generally less favored than the formation of the stable aromatic acylium ion.

  • Pathway C: Cleavage of the bond between the thiophene ring and the carbonyl carbon could yield the pyrrolidin-1-ylmethanone cation [C₅H₈NO]⁺ at m/z 98 and a bromothiophene radical.

Data Presentation: Summary of Key Ions

The following table summarizes the predicted key fragment ions for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

m/z (⁷⁹Br)m/z (⁸¹Br)Proposed Ion Structure/FormulaDescription of FormationPredicted Abundance
275277[C₉H₁₀BrNOS]⁺•Molecular Ion (M⁺•)Moderate
191193[C₅H₂BrOS]⁺Base Peak . N-CO bond cleavage; loss of •C₄H₈NVery High
163165[C₄H₂BrS]⁺Loss of CO from m/z 191/193Moderate
9898[C₅H₈NO]⁺Minor pathway: charge retention on amide fragmentLow
8484[C₄H₂S]⁺•Loss of Br• from m/z 163/165Low to Moderate
7070[C₄H₈N]⁺Minor pathway: formation of pyrrolidinyl cationLow

Visualization of Fragmentation Pathway

The logical flow from the molecular ion to the subsequent fragment ions is depicted below.

Fragmentation_Pathway M Molecular Ion (M⁺•) (C₉H₁₀BrNOS) m/z 275/277 F191 4-Bromothiophen-2-ylium Cation (C₅H₂BrOS)⁺ m/z 191/193 (Base Peak) M->F191 - •C₄H₈N (70 Da) (Major Pathway) F98 N-Acylpyrrolidine Cation (C₅H₈NO)⁺ m/z 98 M->F98 - •C₄H₂BrS (163/165 Da) (Minor Pathway) F163 4-Bromothiophenyl Cation (C₄H₂BrS)⁺ m/z 163/165 F191->F163 - CO (28 Da) F84 Thiophenyl Cation (C₄H₂S)⁺• m/z 84 F163->F84 - •Br (79/81 Da)

Caption: Predicted EI fragmentation pathway for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standard operating procedure for analyzing the title compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Capable of scanning a mass range of m/z 40-400.

Materials:

  • (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, analytical standard.

  • High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).

  • Autosampler vials with septa.

Procedure:

  • Sample Preparation:

    • Accurately prepare a dilute solution of the analyte at a concentration of approximately 100 µg/mL in the chosen solvent.

    • Ensure the sample is fully dissolved. Vortex if necessary.

    • Transfer the solution to an autosampler vial.

  • GC Method Parameters (Typical):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400 amu.

    • Solvent Delay: Set a delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Perform a background subtraction to obtain a clean spectrum.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 275/277) and the key fragment ions as detailed in this guide. Compare the observed relative intensities to the predicted pattern.

Conclusion

The mass spectrometric fragmentation of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a predictable process governed by the chemistry of its functional groups. The dominant pathway involves the cleavage of the N-CO amide bond to produce a highly stable 4-bromothiophen-2-ylium cation (m/z 191/193), which serves as the base peak and a key diagnostic marker. Subsequent losses of carbon monoxide and a bromine radical provide further structural confirmation. The ubiquitous M/M+2 isotopic pattern for all bromine-containing fragments provides an additional layer of certainty in identification. This in-depth guide provides the necessary framework for researchers to confidently identify and characterize this molecule and its analogs, ensuring data integrity in synthetic chemistry and drug development programs.

References

  • Fiveable. (2025, August 15). α-cleavage Definition.
  • Grokipedia. Alpha cleavage.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube.
  • Valicenti, A. J., Heimermann, W. H., & Holman, R. T. Mass spectrometric location of triple bonds in fatty acids and fragmentation mechanisms of N-acylpyrrolidines. The Journal of Organic Chemistry. ACS Publications.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
  • da Silva, G. C. et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, PMC.
  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • FAO AGRIS. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • ResearchGate. Main fragmentation pathway for amides (A) and imides (B) in HRESI-MS.
  • Wikipedia. Fragmentation (mass spectrometry).
  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
  • R Discovery. (1975, February 1). Electron‐impact induced fragmentation of thiirene and thiophene dioxides.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • The Journal of Chemical Physics. (2006, September 1). Electron stimulated desorption of anionic fragments from films of pure and electron-irradiated thiophene. AIP Publishing.
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

Sources

Foundational

A Technical Guide to Determining the Solubility of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone in Organic Solvents

Abstract: The characterization of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailabi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The characterization of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide presents a comprehensive, scientifically-grounded methodology for determining the equilibrium solubility of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a heterocyclic amide of interest, across a strategically selected panel of organic solvents. We detail the theoretical principles of solvent selection based on molecular structure, provide a robust, self-validating experimental protocol based on the isothermal shake-flask method, and outline a quantitative analytical workflow using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment program for novel chemical entities.

Introduction: The Critical Role of Solubility

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a molecule incorporating several key functional groups: an electron-rich thiophene ring, a halogen substituent, and a tertiary amide.[1][2] Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The amide functional group is similarly ubiquitous in pharmaceuticals. Understanding the solubility of such compounds is not merely an academic exercise; it is a critical parameter that dictates their utility. In process chemistry, solubility governs the choice of reaction media and crystallization conditions for purification.[3][4] In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of its formulation possibilities and ultimate therapeutic efficacy.

This guide provides a first-principles approach to determining the solubility of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, establishing a foundational dataset for its future development and application.

Physicochemical Analysis and Rationale for Solvent Selection

A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] A qualitative prediction of solubility can be made by analyzing the structural features of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

  • Thiophene Ring: This five-membered aromatic heterocycle containing sulfur is relatively nonpolar but possesses π-electrons that can engage in dipole-induced dipole and van der Waals interactions.[7][8] It is generally soluble in many organic solvents.[1]

  • Bromine Atom: The bromo-substituent increases the molecular weight and surface area, enhancing lipophilicity and van der Waals forces.

  • Pyrrolidinyl-methanone Group: This is a tertiary amide. The carbonyl group (C=O) is a strong hydrogen bond acceptor, and the entire amide moiety possesses a significant dipole moment.[9][10] Unlike primary or secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors.[10] This feature significantly influences their solubility behavior.[9]

Based on this analysis, we can predict that the compound will exhibit appreciable solubility in polar aprotic solvents that can accept hydrogen bonds and engage in strong dipole-dipole interactions. Solubility is expected to be lower in nonpolar, aliphatic solvents and potentially moderate in polar protic solvents, where the solvent's self-association through hydrogen bonding can compete with solute-solvent interactions.[11][12]

To build a comprehensive profile, a diverse panel of solvents is selected, categorized by their polarity and hydrogen bonding capability.[13][14]

Experimental Design: Isothermal Equilibrium Solubility

The gold-standard for determining equilibrium solubility is the isothermal shake-flask method .[15][16] This method, recommended by the Organisation for Economic Co-operation and Development (OECD), involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[15] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Experimental Workflow

The overall process is designed to be self-validating, ensuring that true equilibrium is achieved and accurately measured.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh excess solid (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone B Add to vial with selected organic solvent A->B C Agitate at constant T (e.g., 25°C) in shaker B->C D Sample at multiple time points (e.g., 24h, 48h, 72h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm PTFE syringe filter E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration from calibration curve H->I

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Experimental Protocol

Materials:

  • (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (purity ≥98%)

  • HPLC-grade organic solvents (see Table 1)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Syringes (1 mL, 5 mL)

  • Syringe filters (0.22 µm, PTFE membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., ~100 mg) to a 20 mL scintillation vial. The amount should be sufficient to ensure a visible excess of solid remains after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Secure the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed (e.g., 150 rpm).

    • To ensure equilibrium is reached (a self-validating step), prepare triplicate vials for each solvent. Sample one vial at 24 hours, the second at 48 hours, and the third at 72 hours. Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within ±5%).[16]

  • Sample Separation:

    • Remove the vial from the shaker and allow it to stand for 30 minutes at the test temperature to allow larger particles to settle.

    • Centrifuge the vial at the test temperature (e.g., 25 °C) for 15 minutes at 10,000 x g to pellet the remaining solid.[16]

    • Immediately after centrifugation, carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

  • Dilution and Analysis:

    • Perform an appropriate, accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample via the validated HPLC method as described in Section 4.0.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of small organic molecules in solution due to its sensitivity, specificity, and robustness.[17][18]

HPLC Method Development and Validation

A robust HPLC method is fundamental to accurate solubility determination.[18]

Protocol:

  • Column and Mobile Phase Screening:

    • Stationary Phase: Begin with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18][19]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[20] A scouting gradient (e.g., 5% to 95% B over 10 minutes) can quickly determine the approximate retention time.

    • Optimization: Adjust the gradient or switch to isocratic elution to achieve a sharp, symmetric peak with a retention time between 2 and 10 minutes.

  • Wavelength Selection:

    • Inject a moderately concentrated solution of the analyte and acquire a UV spectrum using a Diode Array Detector (DAD).

    • Select the wavelength of maximum absorbance (λmax) for quantification to ensure maximum sensitivity.

  • Calibration:

    • Prepare a series of at least five calibration standards of known concentration by serial dilution of a stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against concentration.

    • Perform a linear regression on the data. A coefficient of determination (R²) ≥ 0.999 is required to demonstrate linearity.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure reliable results.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format, including both mass/volume (mg/mL) and molar (mol/L) units for comprehensive utility.

Table 1: Equilibrium Solubility of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone at 25°C

SolventSolvent ClassPolarity Index¹H-Bonding²Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar0.1None< 0.1< 0.0004
TolueneNonpolar (Aromatic)2.4None5.20.020
DichloromethanePolar Aprotic3.1Acceptor150.80.580
Ethyl AcetatePolar Aprotic4.4Acceptor85.60.329
AcetonePolar Aprotic5.1Acceptor210.30.808
AcetonitrilePolar Aprotic5.8Acceptor115.50.444
2-Propanol (IPA)Polar Protic3.9Donor/Acceptor45.10.173
EthanolPolar Protic4.3Donor/Acceptor62.70.241
MethanolPolar Protic5.1Donor/Acceptor98.90.380
Dimethylformamide (DMF)Polar Aprotic6.4Acceptor> 500> 1.92
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Acceptor> 500> 1.92
¹ Polarity index is a relative measure of a solvent's polarity.
² Indicates if the solvent can primarily donate, accept, or neither donate nor accept hydrogen bonds.
Data presented is illustrative and should be determined experimentally.

Interpretation:

The hypothetical data in Table 1 aligns with our initial physicochemical analysis.

  • High Solubility: The compound is highly soluble in polar aprotic solvents like Acetone, DMF, and DMSO. These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar amide group of the solute.[4][21]

  • Moderate Solubility: Solubility is moderate in polar protic solvents like alcohols. Here, the solvent molecules must break their own hydrogen-bonding network to solvate the solute, a process that is energetically less favorable than in aprotic systems.[12]

  • Low Solubility: The compound shows very low solubility in nonpolar solvents like hexane, which lack the ability to form strong interactions with the polar amide functional group.[3][5] The moderate solubility in toluene compared to hexane can be attributed to π-π stacking interactions between the aromatic rings of the solvent and the thiophene ring of the solute.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for the experimental determination of the solubility of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone in organic solvents. By grounding solvent selection in the physicochemical properties of the molecule and employing a self-validating isothermal shake-flask protocol coupled with a validated HPLC-UV analytical method, researchers can generate high-quality, reliable, and reproducible solubility data. This foundational information is indispensable for guiding rational decisions in process development, chemical synthesis, and pharmaceutical formulation, ultimately accelerating the path from discovery to application.

References

  • Acree Jr., W. E. (2015). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of Molecular Liquids.
  • Henderson, L. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • Buser, A. M., et al. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. Available at: [Link]

  • Westburg. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Westburg. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Science Ready. Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. European Commission. Available at: [Link]

  • Lab Reporter. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Lab Reporter. Available at: [Link]

  • Nielsen, J. H., et al. (2020). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Chemistry LibreTexts. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. KREATiS. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Regulations.gov. Available at: [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. The Periodic Table. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Techiescientist. (2026). How to Understand Amides and Their Uses in Chemistry?. Techiescientist. Available at: [Link]

  • Gomaa, A. M. (2017). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. Available at: [Link]

  • Reichardt, C. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen. Available at: [Link]

  • Soderberg, T. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Thiophene. SlideShare. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Mechanism of Action of Thiophene Carboxamide Derivatives

Introduction Thiophene carboxamide derivatives have emerged as a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4][5] These compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene carboxamide derivatives have emerged as a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4][5] These compounds are characterized by a central thiophene ring appended with a carboxamide group, a structural motif that has proven amenable to synthetic modification, allowing for the fine-tuning of their pharmacological profiles. The inherent aromaticity and electronic properties of the thiophene ring contribute to its ability to engage in various non-covalent interactions with biological macromolecules, making it a valuable pharmacophore.[1][4]

Derivatives of this class have been identified as potent inhibitors of several key drug targets, including protein kinases, tubulin, and other enzymes implicated in a range of pathologies from cancer and inflammation to neurodegenerative diseases.[6][7][8][9][10] Understanding the precise mechanism of action (MoA) of these derivatives is paramount for their rational design and development as therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the MoA of novel thiophene carboxamide derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize a self-validating system of inquiry to ensure scientific rigor.

Part 1: Elucidating the Primary Molecular Target and Binding Characteristics

The initial and most critical step in characterizing the MoA of a novel thiophene carboxamide derivative is the identification of its direct molecular target(s) and the characterization of the binding event. This section outlines a logical workflow, from broad, cell-based screening to high-resolution biophysical analysis, to pinpoint the target and quantify the interaction.

Initial Target Class Identification through Phenotypic and Panel Screening

A common starting point is the observation of a desired cellular phenotype, such as anti-proliferative activity in cancer cell lines.[1][2][7][11][12] While informative, this does not reveal the direct target. To narrow down the possibilities, a panel-based screening approach is highly effective.

Rationale for Kinase Inhibitor Profiling:

The thiophene carboxamide scaffold is a well-established "hinge-binder" motif found in numerous kinase inhibitors.[2][6][8][9] The amide functionality can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. Therefore, screening a new thiophene carboxamide derivative against a broad panel of kinases is a logical first step.

Experimental Workflow for Target Class Identification:

G A Novel Thiophene Carboxamide Derivative B Phenotypic Screening (e.g., Anti-proliferative Assay) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C If anticancer activity observed E Other Target Panels (e.g., GPCRs, Ion Channels) B->E If other phenotype observed D Target Hypothesis Generation (e.g., Kinase Family X is inhibited) C->D

Caption: Initial workflow for target class hypothesis generation.

Target Validation and Direct Binding Confirmation

Once a putative target or target family is identified, the next crucial step is to confirm direct physical interaction between the thiophene carboxamide derivative and the protein target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16][17]

1.2.1. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[13][14][15] The binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing evidence of target engagement in intact cells or cell lysates.[14][15][17]

Experimental Protocol: Western Blot-based CETSA for Target Engagement

  • Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line for an anti-cancer compound) to approximately 80% confluency. Treat the cells with the thiophene carboxamide derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[13]

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13][14]

  • Cell Lysis and Protein Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions using a suitable method like the BCA assay. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the putative target protein.[13][18]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

G A Treat Cells with Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Isolate Soluble Protein Fraction C->D E Western Blot for Target Protein D->E F Quantify Bands & Plot Melt Curve E->F G Thermal Shift Indicates Target Engagement F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Analysis of Binding Kinetics and Affinity

Confirming direct binding is essential, but a quantitative understanding of the binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation) is critical for lead optimization. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for these measurements.[19][20][21]

1.3.1. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[19][22][23] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[19][23] This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[23][24]

Experimental Protocol: SPR for Kinetic Analysis

  • Target Immobilization: Covalently immobilize the purified recombinant target protein (ligand) onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of the thiophene carboxamide derivative (analyte) in a suitable running buffer.

  • Interaction Analysis: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand will cause a change in the SPR signal, which is recorded as a sensorgram (response units vs. time).[24]

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: Fit the association and dissociation curves of the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

1.3.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[25][26] In an ITC experiment, a solution of the ligand (e.g., the thiophene carboxamide derivative) is titrated into a solution of the macromolecule (the target protein). The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[26][27]

Data Presentation: Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantagesConsiderations
CETSA Ligand-induced thermal stabilizationTarget engagement confirmation, Cellular potency (EC50)[15]In-cell/in-vivo relevance, No protein purification neededIndirect, Lower throughput, Requires specific antibody
SPR Change in refractive index upon bindingka, kd, KD, Stoichiometry[23][24]Real-time kinetics, High sensitivity, Label-free[22][23]Requires protein immobilization, Mass transport limitations
ITC Measures heat of bindingKD, Stoichiometry (n), ΔH, ΔS[27]Label-free, In-solution, Provides thermodynamic profileRequires larger amounts of pure protein, Lower throughput

Part 2: Delineating the Functional Consequences of Target Engagement

Once the direct target and binding characteristics are established, the focus shifts to understanding the functional consequences of this interaction. For many thiophene carboxamide derivatives, this involves the inhibition of enzymatic activity, particularly that of protein kinases.

Mechanism of Enzyme Inhibition

For derivatives targeting enzymes, it is crucial to determine the mode of inhibition. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[28] This is determined by analyzing the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor.[28]

Experimental Protocol: Kinase Inhibition Assay and MoA Determination

  • Enzyme Activity Assay: Set up a standard kinase reaction containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The reaction progress can be monitored using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption.

  • IC50 Determination: Measure the enzyme's activity across a range of concentrations of the thiophene carboxamide derivative to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Study: To determine the mechanism of inhibition with respect to ATP, perform the kinase activity assay with varying concentrations of both ATP and the inhibitor.

    • Keep the substrate concentration constant and well above its Km.

    • Use a matrix of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50) and ATP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km).

  • Data Analysis: Plot the reaction rates against the ATP concentration for each inhibitor concentration. Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models.[29]

    • Competitive Inhibition: Vmax remains unchanged, while the apparent Km increases. The lines on a Lineweaver-Burk plot intersect on the y-axis. This is a common mechanism for thiophene carboxamides that act as ATP mimetics.[6]

    • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines intersect on the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines are parallel.

    • Mixed Inhibition: Vmax decreases, and Km may increase or decrease. The lines intersect in the second or third quadrant.

Case Study: Thiophene Carboxamides as Dual ATP and Substrate Mimetic JNK Inhibitors

Some thiophene-3-carboxamide derivatives have been identified as inhibitors of c-Jun N-terminal kinase (JNK).[2][6] Intriguingly, some of these compounds exhibit a dual inhibitory mechanism, functioning as both ATP mimetics and mimetics of the JIP substrate docking peptide.[6] This highlights the importance of thorough mechanistic studies, as the MoA can be more complex than simple ATP competition.

Signaling Pathway Visualization:

G Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis ThiopheneCarboxamide Thiophene Carboxamide Derivative ThiopheneCarboxamide->JNK Inhibits

Caption: Simplified JNK signaling pathway and point of inhibition.

Investigating Effects on Tubulin Polymerization

Beyond kinases, some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[7][12][30] These compounds exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Highly purified tubulin (>99%), a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), GTP, and the test compound.

  • Assay Setup: The assay is typically performed in a 96-well plate format in a temperature-controlled spectrophotometer.

  • Procedure:

    • Add polymerization buffer, GTP, and various concentrations of the thiophene carboxamide derivative or a known inhibitor (e.g., colchicine) to the wells.

    • Chill the plate and tubulin solution on ice.

    • Initiate the reaction by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.

Part 3: Cellular and In Vivo Validation

The final phase of MoA investigation involves validating the findings from in vitro and biophysical assays in a more physiologically relevant context. This includes confirming the downstream cellular consequences of target engagement and, ultimately, assessing the compound's efficacy in preclinical models.

Cellular Assays for Downstream Signaling

If the thiophene carboxamide derivative inhibits a kinase, it is essential to demonstrate that it also inhibits the phosphorylation of the kinase's downstream substrates in cells.

Experimental Protocol: Western Blot for Phospho-protein Levels

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Stimulation (if necessary): For many signaling pathways, stimulation is required to activate the kinase of interest (e.g., using TNF-α to activate JNK).[6]

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated form of the downstream substrate (e.g., anti-phospho-c-Jun for the JNK pathway) and an antibody for the total protein as a loading control.

  • Analysis: A reduction in the phosphorylated substrate in compound-treated cells confirms the inhibition of the signaling pathway.

Cell Cycle Analysis

For compounds hypothesized to be anti-mitotic agents, such as tubulin polymerization inhibitors, cell cycle analysis is a key validation experiment.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compound for a duration that typically covers one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells, fix them (e.g., with cold 70% ethanol), and stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.

Summary of Key Cellular Assays and Expected Outcomes

AssayPurposeExpected Outcome for an Inhibitor
Phospho-protein Western Blot Confirm inhibition of downstream signalingDecreased levels of the phosphorylated substrate
Cell Cycle Analysis Assess effects on cell divisionG2/M phase arrest for tubulin inhibitors
Apoptosis Assay (e.g., Caspase-3/7) Determine if the compound induces programmed cell deathIncreased caspase activity[1][4]
Cell Migration/Invasion Assay Evaluate impact on cancer metastasisInhibition of cell migration and invasion

Conclusion

Investigating the mechanism of action of thiophene carboxamide derivatives requires a multi-faceted and logical approach, integrating cellular, biochemical, and biophysical techniques. By systematically identifying the molecular target, quantifying the binding interaction, and validating the functional consequences in cellular models, researchers can build a robust and comprehensive understanding of a compound's MoA. This in-depth knowledge is the bedrock upon which successful drug development programs are built, enabling the rational optimization of this versatile chemical scaffold into next-generation therapeutics.

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Interdisciplinary Center for Molecular Biology. [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Taylor & Francis. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Farmaco. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone from 4-bromothiophene-2-carbonyl chloride

Application Notes and Protocols Topic: Synthesis Protocol for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone from 4-bromothiophene-2-carbonyl chloride For: Researchers, scientists, and drug development professionals. A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Synthesis Protocol for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone from 4-bromothiophene-2-carbonyl chloride

For: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Abstract

This document provides a detailed, field-tested protocol for the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a tertiary amide of significant interest as a scaffold in medicinal chemistry. The synthesis is achieved through the nucleophilic acyl substitution of 4-bromothiophene-2-carbonyl chloride with pyrrolidine. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines purification and characterization techniques, and includes a comprehensive troubleshooting section. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Reaction Scheme and Mechanism

The synthesis of the target compound is a classic example of amide bond formation via nucleophilic acyl substitution.[1][2] The reaction proceeds by the attack of the secondary amine, pyrrolidine, on the highly electrophilic carbonyl carbon of the acyl chloride, 4-bromothiophene-2-carbonyl chloride.

Overall Reaction:

Mechanism:

The reaction mechanism involves a two-step addition-elimination process.[2][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[2]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion—an excellent leaving group—is expelled.[4]

  • Deprotonation: The resulting N-acylammonium cation is deprotonated by a base (in this protocol, triethylamine) to yield the neutral tertiary amide product and triethylammonium chloride, a salt byproduct.[3] The inclusion of a non-nucleophilic base is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Materials and Equipment
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)EquivalentsSupplier
4-Bromothiophene-2-carbonyl chlorideC₅H₂BrClOS225.502.26 g10.01.0Sigma-Aldrich
PyrrolidineC₄H₉N71.120.89 mL (0.75 g)10.51.05Acros Organics
Triethylamine (Et₃N)C₆H₁₅N101.192.10 mL (1.52 g)15.01.5Fisher Scientific
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9370 mL--J.T. Baker
Hydrochloric Acid (1 M aq.)HCl36.46~30 mL--VWR
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01~30 mL--EMD Millipore
Brine (Sat. aq. NaCl)NaCl58.44~30 mL--LabChem
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--Alfa Aesar
Silica Gel (for chromatography)SiO₂60.08As needed--SiliCycle
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--BDH
HexanesC₆H₁₄86.18As needed--Macron
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer (for characterization)

Detailed Experimental Protocol

The entire procedure must be conducted in a well-ventilated chemical fume hood. All glassware should be oven-dried prior to use to prevent hydrolysis of the acyl chloride.[5]

  • To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add pyrrolidine (0.89 mL, 10.5 mmol, 1.05 eq.).

  • Add 40 mL of anhydrous dichloromethane (DCM) via syringe.

  • Add triethylamine (2.10 mL, 15.0 mmol, 1.5 eq.) to the stirred solution.

  • Fit the flask with a nitrogen inlet and cool the solution to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve 4-bromothiophene-2-carbonyl chloride (2.26 g, 10.0 mmol, 1.0 eq.) in 30 mL of anhydrous DCM.

  • Transfer the acyl chloride solution to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled, stirred pyrrolidine solution over approximately 20-30 minutes. The reaction is exothermic, and slow addition is crucial to maintain temperature control and minimize side reactions.[]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The starting acyl chloride should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (aq.) to remove excess pyrrolidine and triethylamine.

    • 30 mL of saturated NaHCO₃ (aq.) solution to neutralize any remaining acid.[7]

    • 30 mL of brine to remove residual water.[7]

  • Dry the separated organic layer over anhydrous magnesium sulfate (~5 g).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil/solid.

  • Purify the crude product by flash column chromatography on silica gel.[8]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% EtOAc/Hexanes.

  • Elution: Load the adsorbed product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to afford (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone as a solid or viscous oil. Determine the final mass and calculate the percentage yield.

The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₁₀BrNOS ≈ 260.98).

  • FT-IR Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1630-1660 cm⁻¹).

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Combine Pyrrolidine & Et3N in Anhydrous DCM cool 2. Cool Mixture to 0 °C (Ice Bath) acyl_prep 3. Dissolve Acyl Chloride in Anhydrous DCM addition 4. Add Acyl Chloride Solution Dropwise to Amine Mixture acyl_prep->addition stir 5. Stir at Room Temperature (2 hours) addition->stir monitor 6. Monitor by TLC stir->monitor wash_acid 7. Wash with 1M HCl monitor->wash_acid wash_base 8. Wash with Sat. NaHCO3 wash_acid->wash_base wash_brine 9. Wash with Brine wash_base->wash_brine dry 10. Dry with MgSO4 wash_brine->dry concentrate 11. Concentrate in vacuo dry->concentrate chromatography 12. Flash Column Chromatography concentrate->chromatography analysis 13. Characterize Product (NMR, MS, IR) chromatography->analysis

Caption: Experimental workflow from reaction setup to final product characterization.

Safety Precautions and Handling
  • General: Perform all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

  • 4-Bromothiophene-2-carbonyl chloride: This reagent is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle with extreme care in a dry environment, under an inert atmosphere if possible.[9][10] Avoid inhalation and contact with skin and eyes.

  • Pyrrolidine: A flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage. Ensure it is handled away from ignition sources.

  • Triethylamine: A flammable and corrosive liquid with a strong odor. It can cause respiratory irritation.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to wet glassware or solvent.[5]2. Insufficient base, leading to protonation of pyrrolidine.3. Reagent degradation.1. Ensure all glassware is oven-dried and use anhydrous grade solvent.2. Use at least 1.1 equivalents of triethylamine; 1.5 eq. is recommended to ensure the reaction goes to completion.3. Use freshly opened or purified reagents.
Multiple Spots on TLC / Difficult Purification 1. Reaction run at too high a temperature, causing side reactions.2. Incomplete reaction (starting materials present).3. Formation of 4-bromothiophene-2-carboxylic acid from hydrolysis.1. Maintain the temperature at 0 °C during the addition of the acyl chloride.2. Increase reaction time and monitor by TLC until the limiting reagent is consumed.3. Ensure a thorough wash with saturated NaHCO₃ solution during work-up to remove the acidic byproduct.[7]
Product Contaminated with Triethylammonium Salt Incomplete removal of the salt byproduct during the aqueous work-up.Wash the organic layer thoroughly with water or 1M HCl during the work-up. If the product is a solid, recrystallization from a suitable solvent system can effectively remove salt impurities.
References
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • ChemistryStudent. (n.d.). Amides (A-Level).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
  • Chemistry Steps. (2025, October 4). Converting Amines to Amides.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Combi-Blocks, Inc. (2023, January 2). HB-8095 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: Thiophene, 2-bromo-.
  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet: 4-Bromothiophene-2-acetonitrile.
  • Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide (1).
  • BenchChem. (n.d.). side reactions and byproducts in 4-Bromofuran-2-carbonyl chloride chemistry.

Sources

Application

Application Note: Profiling (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (BTPM) in Oncology Models

Executive Summary & Pharmacological Rationale The application of novel synthetic fragments in targeted oncology depends on mapping structural chemistry to precise biological phenotypes. (4-Bromothiophen-2-yl)(pyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The application of novel synthetic fragments in targeted oncology depends on mapping structural chemistry to precise biological phenotypes. (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (hereafter referred to as BTPM ) represents a highly specialized halogenated thiophene carboxamide. In contemporary drug development, thiophene carboxamides are aggressively researched for their ability to function as Combretastatin A-4 (CA-4) biomimetics, interacting with the colchicine-binding pocket of tubulin to arrest tumor cell proliferation (1)[1].

The molecular architecture of BTPM is engineered for high-affinity target engagement:

  • 4-Bromo Substitution: The bromine atom introduces a highly polarizable moiety capable of forming directional halogen bonds with backbone carbonyls in hydrophobic target pockets, simultaneously increasing the lipophilicity necessary for cell membrane permeation (2)[2].

  • Pyrrolidin-1-yl Amide: The rigid, five-membered pyrrolidine ring acts as a tertiary amide, restricting bond rotation. This reduces the entropic penalty of binding and protects the amide bond from rapid enzymatic hydrolysis in serum.

Mechanism of Action

In vitro studies on related halogenated thiophene amides show profound cytotoxicity through targeted cytoskeletal disruption and subsequent mitochondrial-driven apoptosis (3)[3]. By blocking tubulin polymerization, the cell is prevented from forming the mitotic spindle, triggering a sustained G2/M phase arrest. This extended stress cascade downregulates anti-apoptotic Bcl-2, depolarizes the mitochondrial membrane, and activates executioner Caspases 3 and 7.

Signaling_Pathway BTPM (4-Bromothiophen-2-yl) (pyrrolidin-1-yl)methanone Tubulin Colchicine Binding Site (Tubulin) BTPM->Tubulin Biomimetic binding Depoly Microtubule Depolymerization Tubulin->Depoly Arrest G2/M Cell Cycle Arrest Depoly->Arrest Bcl2 Bcl-2 Suppression Arrest->Bcl2 Prolonged stress Caspase Caspase-3/7 Activation Bcl2->Caspase Cytochrome C release Apoptosis Apoptosis Caspase->Apoptosis

BTPM mechanistic pathway: CA-4 biomimicry driving tubulin depolymerization and downstream apoptosis.

Quantitative Efficacy Profile

Extrapolating from benchmarking studies of structural homologs—such as bromothiophene isoxazoles and thiophene chalcones—BTPM exhibits varying degrees of efficacy across solid tumor models (4)[4]. The table below outlines predicted baseline metrics to expect when conducting screening assays.

Cell Line ModelCancer OriginPrimary Phenotypic OutputExpected IC₅₀ (µM)Selectivity Index (Normal Cell Baseline)
Hep3B HepatocellularSpheroid disruption / Tubulin5.4 – 12.5High (vs. Normal Hepatocytes)
A375 MelanomaElevated ROS / Caspase 3/73.5 – 7.2High (HaCaT Viability > 80%)
A549 Non-Small Cell LungG0/G1 & G2/M Cycle Arrest30.0 – 36.0Moderate
MCF-7 Breast AdenocarcinomaBcl-2 Suppression15.0 – 25.0Moderate

Laboratory Workflows & Self-Validating Protocols

To effectively map the biological activity of BTPM, assays must isolate the primary biochemical target (tubulin) from downstream phenotypic effects (apoptosis and viability reduction) (5)[5].

Workflow Prep Cell Seeding (Hep3B / A375) Treat BTPM Treatment (Logarithmic Dose) Prep->Treat MTT MTT Viability Assay Treat->MTT Casp Caspase-3/7 Glo Assay Treat->Casp FACS PI Flow Cytometry (Cell Cycle) Treat->FACS Analysis Data Analysis & Target Validation MTT->Analysis Casp->Analysis FACS->Analysis

Multiplexed in vitro workflow for evaluating BTPM antiproliferative and apoptotic efficacy.

Protocol A: In Vitro Tubulin Polymerization Assay (Target Validation)

Causality Insight: Cell-based viability assays cannot distinguish between DNA damage and cytoskeletal disruption. This cell-free biochemical assay directly validates the CA-4 biomimetic capability of the thiophene carboxamide core.

  • Reagent Preparation : Prepare 10 mM stock of BTPM in 100% molecular-grade DMSO.

  • Buffer Setup : Dilute highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol to promote assembly.

  • Control Calibration (Self-Validation) : Set up three reference arms:

    • Vehicle: 0.5% DMSO (Standard polymerization curve).

    • Positive Control (Enhancer): 10 µM Paclitaxel (Accelerated Vmax).

    • Positive Control (Inhibitor): 5 µM Colchicine (Depolymerization).

  • Assay Execution : Load 10 µM BTPM to the test wells of a 96-well half-area plate. Add the tubulin mixture to initiate the reaction.

  • Kinetics Readout : Immediately read on a temperature-controlled fluorometer (Ex: 340 nm / Em: 410 nm or UV absorbance at 340 nm) at 37°C, taking measurements every 1 minute for 60 minutes.

Protocol B: High-Throughput Viability Assessment (MTT Assay)

Causality Insight: Thiophene-containing compounds can occasionally act as non-enzymatic reducing agents. The protocol below introduces a specialized validation step to prevent false-positive viability readings.

  • Cell Seeding : Plate A375 or Hep3B cells at a density of 8,000 cells/well in 100 µL of complete DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Drug Dosing : Perform a 9-point logarithmic serial dilution of BTPM (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Background Validation (Crucial) : Include a "Cell-Free + BTPM" well at the highest concentration. If the thiophene core spontaneously reduces the MTT salt, this well will turn purple and its absorbance must be subtracted from sample wells.

  • Incubation : Treat for 48 hours.

  • Detection : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate media and solubilize formazan crystals in 100 µL DMSO.

  • Readout : Measure absorbance at 570 nm. Calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol C: Flow Cytometric Cell Cycle Analysis (Propidium Iodide)

Causality Insight: To confirm the specific G2/M arrest induced by biomimetic tubulin poisons, stoichiometric DNA binding via PI is required. RNase A prevents false-positive signals from RNA intercalation.

  • Treatment : Treat MCF-7 or A375 cells with BTPM at 1× and 2× the determined IC₅₀ for 24 hours.

  • Harvesting : Trypsinize cells (collecting both floating apoptotic bodies and adherent cells to prevent survivorship bias). Centrifuge at 300 × g for 5 minutes.

  • Fixation : Resuspend the pellet in 0.5 mL of ice-cold PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently (prevents cell clumping). Fix at -20°C for at least 2 hours.

  • Staining : Wash cells twice in cold PBS. Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Acquisition : Run on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using FL2-A vs. FL2-W.

  • Analysis : BTPM efficacy is confirmed if a statistically significant accumulation of the cell population shifts into the 4N (G2/M) peak compared to the vehicle control.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. PubMed Central (PMC).
  • Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Benchchem.
  • Synthesis and Anti-Cancer Activity of Novel Thiophene Derivatives. Rasayan Journal.

Sources

Method

Application Note: (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone as a Versatile Heterocyclic Building Block

Target Audience: Synthetic Chemists, Medicinal Chemistry Leads, and Drug Development Professionals. Complex target-oriented synthesis in medicinal chemistry requires robust, regioselective building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Leads, and Drug Development Professionals.

Complex target-oriented synthesis in medicinal chemistry requires robust, regioselective building blocks. (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (BTPM) is a critical synthetic scaffold utilized heavily in the development of kinase inhibitors (e.g., JAK, MARK) and GPCR modulators. This application note details the physicochemical properties, the exact mechanistic rationales behind its synthesis, and its divergent downstream applications, ensuring that your workflow is high-yielding, reproducible, and self-validating.

Physicochemical Properties & Quality Control Data

BTPM acts as a bifunctional scaffold: the pyrrolidinyl amide provides a stable, lipophilic vector to engage protein binding pockets, while the C4-bromine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative & Physicochemical Data

ParameterSpecification
Chemical Name (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone
Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
Physical Form Crystalline Solid
Storage Conditions 2–8 °C, sealed under inert gas (Ar/N2), protected from light
Hazard Codes Irritant (H315: Causes skin irritation, H319: Causes serious eye irritation)
Self-Validation Marker (LC-MS) Isotopic doublet [M+H]⁺ at m/z 260.0 and 262.0 (1:1 ratio)

Synthesis of BTPM via HATU-Mediated Amidation

Mechanistic Rationale & Causality

The conversion of 4-bromothiophene-2-carboxylic acid to its corresponding pyrrolidine amide is optimally achieved using HATU [1]. While traditional acyl chloride generation (e.g., via SOCl2 or oxalyl chloride) is viable, it often generates harsh HCl gas that can degrade sensitive functionalities and requires rigorous anhydrous conditions. HATU operates under mild conditions and generates an HOAt active ester.

Critical Choice: The order of reagent addition is paramount[2]. If the amine (pyrrolidine) is mixed with HATU before the carboxylic acid is fully deprotonated, the amine will attack the uronium salt directly, irreversibly forming a stable tetramethylguanidinium byproduct and stalling the reaction. Therefore, the protocol below demands a strict pre-activation phase .

Synthesis A 4-Bromothiophene-2-carboxylic acid E HOAt Active Ester Intermediate A->E Pre-activation (0 °C) B Pyrrolidine (Amine) F (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone (BTPM Target) B->F Nucleophilic Attack C DIPEA / DMF (Solvent/Base) C->E Pre-activation (0 °C) D HATU (Coupling Agent) D->E Pre-activation (0 °C) E->F Amine Addition (25 °C)

Fig 1: Step-wise HATU-mediated amidation workflow to prevent uronium byproduct formation.

Step-by-Step Methodology
  • Pre-activation: Dissolve 4-bromothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 equiv) in a single portion. Stir at 0 °C for exactly 15 minutes. This timeframe ensures the quantitative conversion of the acid into the reactive HOAt ester.

  • Amine Addition: Add pyrrolidine (1.2 equiv) dropwise over 2 minutes. Remove the ice bath and let the reaction warm to 25 °C. Stir for 2 hours.

  • Self-Validating Step (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and inject. The reaction is complete when the UV trace shows the consumption of the starting material and the mass spectrum displays the 1:1 isotopic [M+H]⁺ doublet at 260.0/262.0, confirming that the critical C-Br bond remains intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by copious amounts of brine to strip residual DMF and HOAt.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Downstream Applications: Cross-Coupling Pathways

Direct electrophilic aromatic substitution of a thiophene-2-carboxamide overwhelmingly directs to the C5 position. By deploying the pre-brominated BTPM building block, chemists achieve absolute regiocontrol at the synthetically challenging C4 position.

Applications BTPM (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acids) BTPM->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amines) BTPM->Buchwald C-N Bond Formation Prod1 C4-Aryl/Alkyl Thiophene Derivatives (e.g., Kinase Inhibitors) Suzuki->Prod1 Prod2 C4-Amino Thiophene Derivatives (e.g., GPCR Ligands) Buchwald->Prod2

Fig 2: Divergent cross-coupling pathways of BTPM for complex heterocyclic synthesis.

Protocol: Regiospecific Suzuki-Miyaura C-C Coupling

Mechanistic Rationale: Thiophene rings can poison transition metal catalysts due to sulfur coordination [3]. To mitigate this, high-affinity bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich dialkylbiaryl phosphines (e.g., SPhos) must be used [4]. Furthermore, because heteroaryl halides undergo slower oxidative addition, rigorous deoxygenation is mandatory to prevent competing homocoupling of the boronic acid.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk tube with BTPM (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Critical Step: Seal the tube and subject the dry powders to three cycles of vacuum evacuation and Argon backfilling.

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat the mixture to 90 °C for 6 to 12 hours.

  • Self-Validating Step (In-Process Control): Conduct LC-MS analysis. Successful transmetalation and reductive elimination are validated by the disappearance of the 260/262 doublet and the emergence of the single mass peak corresponding to the[M+H]⁺ of the new C4-aryl derivative. If unreacted BTPM persists while the boronic acid is consumed, homocoupling or protodeboronation has occurred [5]—re-spike the reaction with 0.5 equiv of the boronic acid.

  • Cool to room temperature, filter through a plug of Celite to remove palladium black, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • HATU Coupling in Water Feasible? I HATU - YouTube Chem Reactor (Video breakdown on mechanism and side-reactions)
  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit r/Chempros (Discussions on uronium byproduct formation without pre-activ
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling Thieme Connect (Synlett)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands N
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
Application

High-Throughput Screening of a Library of Thiophene Carboxamide Derivatives: An Application Note and Protocol

Introduction: The Therapeutic Promise of Thiophene Carboxamides Thiophene carboxamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Thiophene Carboxamides

Thiophene carboxamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These heterocyclic compounds, characterized by a central thiophene ring linked to a carboxamide group, have garnered significant attention for their potential as anticancer[1][2][3][4], antimicrobial[5][6][7], anti-inflammatory[1], and antihypertensive agents[1]. The structural versatility of the thiophene carboxamide core allows for extensive chemical modification, enabling the generation of large and diverse compound libraries essential for modern drug discovery campaigns. High-throughput screening (HTS) provides a robust platform for rapidly evaluating these libraries to identify novel "hit" compounds with desired biological activity, which can then be optimized into lead candidates for therapeutic development.[8][9][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign of a thiophene carboxamide derivative library. It details the critical steps from assay development and optimization to the final stages of data analysis and hit validation, emphasizing the scientific rationale behind each procedural choice to ensure a robust and successful screening outcome.

I. Assay Development and Miniaturization: The Foundation of a Successful Screen

The selection and development of a suitable biological assay are paramount to the success of any HTS campaign. The chosen assay must be robust, reproducible, and amenable to miniaturization in a high-throughput format, typically 384- or 1536-well plates.[12][13]

A. Causality in Assay Selection: Aligning with the Biological Target

The nature of the biological target dictates the choice of assay format. For instance, if the thiophene carboxamide library is being screened for inhibitors of a specific enzyme, such as a kinase or protease, a biochemical assay measuring enzyme activity would be appropriate.[9] Conversely, if the goal is to identify compounds that induce apoptosis in cancer cells, a cell-based assay measuring cell viability or caspase activation would be the logical choice.[2][3][8]

Commonly Employed Assay Formats for Thiophene Carboxamide Screening:

  • Biochemical Assays:

    • Enzyme Inhibition Assays: These assays are used to identify compounds that inhibit the activity of a specific enzyme. Common readouts include fluorescence, luminescence, or absorbance.[9]

    • Binding Assays: Techniques like Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) can be used to identify compounds that disrupt protein-protein or protein-ligand interactions.[9]

  • Cell-Based Assays:

    • Cytotoxicity/Proliferation Assays: Assays such as the MTT or CellTiter-Glo® assay are widely used to measure the effect of compounds on cell viability.[14]

    • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway.[8]

    • High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed phenotypic profile of compound activity.

B. Protocol: Assay Miniaturization and Optimization

The transition from a benchtop assay to a high-throughput format requires careful optimization to ensure data quality and minimize reagent consumption.

Step-by-Step Miniaturization Protocol:

  • Initial Feasibility Testing: Begin by adapting the chosen assay to a 96-well plate format to establish baseline performance.

  • Downscaling to 384-well Format: Systematically reduce the reaction volume while maintaining a consistent signal-to-background ratio and Z'-factor.[13][15] The Z'-factor is a statistical measure of assay quality, with a value >0.5 generally considered excellent for HTS.[15]

  • Reagent Concentration Optimization: Titrate the concentrations of all assay components (e.g., enzyme, substrate, cells) to identify the optimal conditions that provide a robust signal with minimal variability.

  • DMSO Tolerance: Since compound libraries are typically stored in dimethyl sulfoxide (DMSO), it is crucial to determine the maximum DMSO concentration that the assay can tolerate without significant loss of performance.[12]

  • Incubation Time and Temperature: Optimize the incubation time and temperature to achieve a stable and reproducible assay signal.

  • "Dry Run" and Pilot Screen: Before embarking on the full-scale screen, perform a "dry run" with positive and negative controls to confirm assay robustness.[15] Following this, a pilot screen of a small subset of the compound library (e.g., ~2,000 compounds) is recommended to assess the overall performance and hit rate.[15]

II. The High-Throughput Screening Workflow: From Compound to Data

Once the assay has been validated in a high-throughput format, the full-scale screening of the thiophene carboxamide library can commence. This process is typically automated to ensure efficiency and reproducibility.[9][10]

A. Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Thiophene Carboxamide Library Preparation Compound_Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Compound_Dispensing Assay_Plates Assay Plate Preparation (Cells/Reagents) Assay_Plates->Compound_Dispensing Incubation Incubation Compound_Dispensing->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition Data_Normalization Data Normalization & Quality Control Data_Acquisition->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for a thiophene carboxamide library.

B. Detailed HTS Protocol

Materials:

  • Thiophene carboxamide derivative library (typically at 10 mM in DMSO)

  • 384-well assay plates (e.g., white-walled plates for luminescence assays)

  • Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipettor)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Incubators

  • HTS data analysis software

Step-by-Step Protocol:

  • Compound Plate Preparation: Prepare "daughter" plates by diluting the stock library plates to an intermediate concentration. This minimizes freeze-thaw cycles of the master library.

  • Assay Plate Preparation: Using an automated dispenser, add cells or assay reagents to the 384-well assay plates.

  • Compound Dispensing: Utilize an acoustic dispenser or pin tool to transfer nanoliter volumes of the thiophene carboxamide derivatives from the daughter plates to the assay plates. This ensures a final compound concentration typically in the low micromolar range (e.g., 10 µM) and a low final DMSO concentration (e.g., <0.5%).[12]

  • Incubation: Incubate the assay plates for the predetermined time and at the optimized temperature to allow for the compound to interact with the biological target.

  • Signal Detection: After incubation, add any necessary detection reagents and read the plates using a compatible plate reader.

  • Data Acquisition: The raw data from the plate reader is captured and stored in a database for subsequent analysis.[15]

III. Data Analysis and Hit Validation: Separating Signal from Noise

The raw data generated from an HTS campaign requires rigorous analysis to identify true "hits" and eliminate false positives.[16][17][18]

A. Data Normalization and Quality Control

Raw data from each plate is typically normalized to the plate's internal controls (positive and negative controls). This corrects for plate-to-plate variability. The Z'-factor for each plate should be calculated to ensure data quality.

B. Hit Identification

A common method for hit identification is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.[13] Compounds that fall beyond this threshold are considered primary hits.

Hypothetical HTS Data Summary:

ParameterValue
Total Compounds Screened100,000
Primary Hit Rate1.2%
Number of Primary Hits1,200
Confirmed Hits (after re-testing)350
Validated Hits (after dose-response)100
C. Hit Validation Workflow: A Self-Validating System

Primary hits must undergo a series of validation steps to confirm their activity and rule out artifacts.[11][12][17]

Hit_Validation_Workflow Primary_Hits Primary Hits from HTS Re_test Re-test in Singlicate Primary_Hits->Re_test Dose_Response Dose-Response Curve (IC50/EC50) Re_test->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A typical workflow for hit validation following primary HTS.

Detailed Hit Validation Steps:

  • Hit Confirmation: Primary hits are "cherry-picked" from the library and re-tested, often in triplicate, to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: To eliminate false positives resulting from assay interference, hits should be tested in an orthogonal assay that utilizes a different detection technology or biological principle.[17]

  • Counter-Screening: If the primary assay is prone to identifying non-specific inhibitors, a counter-screen should be employed to identify and remove these compounds.

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by examining the activity of structurally related compounds within the library.[17] This can provide early insights into the chemical features required for activity.

  • Purity and Integrity Analysis: The purity and chemical integrity of the validated hits should be confirmed by analytical methods such as LC-MS and NMR.

Conclusion

High-throughput screening of thiophene carboxamide derivative libraries is a powerful strategy for the identification of novel starting points for drug discovery programs. A successful HTS campaign is built upon a foundation of rigorous assay development, meticulous execution of the screening workflow, and a robust data analysis and hit validation cascade. By adhering to the principles and protocols outlined in this application note, researchers can maximize the probability of identifying high-quality, validated hits that are primed for advancement into lead optimization and preclinical development.

References

  • Butt, A. M., & Miglani, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 158-161. Available at: [Link]

  • Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 9010. Available at: [Link]

  • Selvita. High-Throughput Screening (HTS). Available at: [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]

  • Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2773–2784. Available at: [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. KNIME Blog. Available at: [Link]

  • Imperial College London. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available at: [Link]

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. Available at: [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 29. Available at: [Link]

  • chem IT Services. HTS Data Analysis. Available at: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636–o638. Available at: [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969805. Available at: [Link]

  • Patel, M., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 19(6), 2037–2046. Available at: [Link]

  • Infinix Bio. (2026). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. Available at: [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Available at: [Link]

  • Semantic Scholar. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Available at: [Link]

  • ResearchGate. Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). Available at: [Link]

  • Abo-El-Magd, A. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1345–1356. Available at: [Link]

  • ResearchGate. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Available at: [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available at: [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474. Available at: [Link]

  • Abo-El-Magd, A. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed. Available at: [Link]

  • JETIR. (2019). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Brominated Thiophene Derivatives

Introduction Brominated thiophene derivatives are fundamental building blocks in the development of advanced materials, particularly in the fields of organic electronics and pharmaceuticals. Their utility, however, is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated thiophene derivatives are fundamental building blocks in the development of advanced materials, particularly in the fields of organic electronics and pharmaceuticals. Their utility, however, is critically dependent on their purity. The synthesis of these compounds, typically via electrophilic bromination, often yields a mixture of products including unreacted starting materials, positional isomers, and poly-brominated species.[1][2][3] The subsequent purification process is frequently non-trivial and presents significant challenges that can impact yield, reproducibility, and the performance of the final material.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting guides and answers to frequently asked questions (FAQs). We will delve into the causality behind common purification hurdles and offer detailed, step-by-step protocols to overcome them, ensuring you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Work-Up & Quenching

Question 1: My organic layer has a persistent yellow or orange color after the bromination reaction work-up. What is the cause and how can I remove it?

Answer:

Core Issue: A persistent yellow to reddish-brown color in the organic layer is almost always due to the presence of unreacted elemental bromine (Br₂).[4] Simply washing with water or brine is insufficient for its removal.

Troubleshooting Protocol: Chemical Quenching

The most effective method is to quench the excess bromine by converting it into a colorless, water-soluble bromide salt using a reducing agent.[5][6]

Recommended Quenching Agents:

Quenching AgentTypical ConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) 10% (w/v) aqueous solutionHighly effective and widely used.[5][7] Can cause sulfur precipitation in acidic media.[4][8]
Sodium Sulfite (Na₂SO₃) 5-10% (w/v) aqueous solutionGood alternative to thiosulfate, especially if the reaction mixture is acidic.[5][8]
Sodium Bisulfite (NaHSO₃) 5-10% (w/v) aqueous solutionSimilar to sodium sulfite; its aqueous solution is acidic.[8]

Step-by-Step Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0-5 °C using an ice-water bath to manage any potential exotherm.[4]

  • Slow Addition: Slowly add the chosen quenching solution (e.g., 10% aqueous sodium thiosulfate) to your crude reaction mixture with vigorous stirring.[4][9]

  • Monitor Color Change: Continue adding the quenching solution portion-wise until the reddish-brown color of bromine completely disappears and the organic layer becomes colorless or pale yellow.[8]

  • Aqueous Work-up: Transfer the entire mixture to a separatory funnel. Separate the layers.

  • Wash: Wash the organic layer sequentially with water and then with brine to remove residual salts.[4][8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8][9]

Question 2: I observed a fine white/yellow precipitate (elemental sulfur) forming when I quenched my reaction with sodium thiosulfate. Why did this happen and what should I do?

Answer:

Core Issue: This occurs when the reaction mixture is acidic. Thiosulfate decomposes under acidic conditions to form elemental sulfur and sulfur dioxide.[4][8] This is a common issue when using reagents like Br₂ in acetic acid.

Solutions:

  • Preventative Measure: Before adding the sodium thiosulfate solution, carefully neutralize or slightly basify the reaction mixture by washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Alternative Quenching Agent: Use sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), which are less prone to this decomposition.[8]

  • Remediation: If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of Celite®.[4][8]

Chromatographic Purification

Question 3: I am struggling to separate my desired mono-brominated thiophene from the di-brominated byproduct using column chromatography. They have very similar Rf values. What can I do?

Answer:

Core Issue: The addition of a second bromine atom may not significantly alter the polarity of the molecule, leading to co-elution on silica gel.[10] This is a frequent and significant challenge.

Troubleshooting Strategies for Column Chromatography:

StrategyRationale & Expert Insight
Optimize Mobile Phase Use a very non-polar eluent system (e.g., hexane, heptane, or cyclohexane) and increase polarity extremely gradually.[10][11] A shallow gradient (e.g., 0% to 2% ethyl acetate in hexane over many column volumes) is often required. Perform thorough TLC analysis with various solvent systems to find an eluent that gives a baseline separation, even if the difference in Rf is small.[3][11]
Improve Column Technique Use a long, narrow column to increase the theoretical plates. Pack the column meticulously to avoid channeling.[10] Load the sample in a minimal amount of solvent to ensure a tight starting band.[11]
Change the Stationary Phase If silica gel fails, consider switching to alumina (neutral or basic), which can offer different selectivity based on interactions other than just polarity.[10]
Consider HPLC For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with either normal or reverse-phase columns may be necessary to achieve baseline separation.

Question 4: My product seems to be degrading on the silica gel column, leading to low yields and streaking on TLC plates. How can I prevent this?

Answer:

Core Issue: Silica gel is inherently acidic and can cause the degradation of sensitive compounds. Some brominated thiophenes, especially those with other labile functional groups, can be unstable under these conditions.[11][12]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small percentage of a base, like triethylamine (0.1-1%), to your eluent system.[11] This is particularly effective for basic or acid-sensitive compounds. Alternatively, use commercially available neutralized silica gel.[13]

  • Minimize Residence Time: Run the column faster (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[11]

  • Switch to a Different Stationary Phase: Use a less acidic support like neutral alumina.[10]

  • Avoid Chromatography: If possible, explore other purification methods like recrystallization or vacuum distillation if your compound's properties allow.[14]

Diagram 1: General Post-Bromination Purification Workflow This diagram outlines the typical sequence of steps following a thiophene bromination reaction to isolate the pure product.

G A Crude Reaction Mixture B Cool to 0-5 °C A->B C Quench with Aq. Na₂S₂O₃ or Na₂SO₃ B->C Slow addition D Aqueous Work-up (Separatory Funnel) C->D E Wash with H₂O, then Brine D->E F Dry Organic Layer (e.g., MgSO₄) E->F G Concentrate in vacuo F->G H Crude Product G->H I Choose Purification Method H->I

Caption: A standard workflow for the initial work-up and isolation of crude brominated thiophene.

Distillation & Recrystallization

Question 5: Can I use distillation to purify my liquid brominated thiophene? I'm concerned about decomposition.

Answer:

Core Issue: Yes, but with caution. Vacuum distillation is an excellent method for purifying thermally stable, liquid brominated thiophenes.[11][14] However, many organobromine compounds, particularly those with benzylic bromide moieties, can be thermally labile and decompose at high temperatures.[11]

Best Practices for Vacuum Distillation:

  • High Vacuum is Critical: Use a good vacuum pump to lower the boiling point as much as possible, minimizing the required heat.[11] Ensure all joints are well-sealed.

  • Accurate Temperature Monitoring: Place the thermometer bulb correctly at the vapor path to the condenser to get an accurate reading of the boiling point.

  • Minimize Heating Time: Use an apparatus like a Kugelrohr for small-scale distillations to reduce the time the compound spends at high temperatures.[11]

  • Safety First: Some brominated thiophene derivatives, like thenyl bromide, are known to be powerful lachrymators and can even decompose violently.[15] Always perform distillations behind a safety shield in a well-ventilated fume hood.[15][16]

Question 6: My brominated thiophene derivative is a solid, but I am having trouble getting it to recrystallize. It keeps "oiling out". What should I do?

Answer:

Core Issue: "Oiling out" occurs when the solid melts in the hot solvent but separates as a liquid instead of forming crystals upon cooling. This usually happens because the compound is still too impure or the cooling process is too rapid.[3]

Troubleshooting Recrystallization:

  • Improve Purity First: The presence of impurities significantly lowers the melting point and inhibits crystallization.[3] Try to first pass the crude material through a short plug of silica gel with a non-polar solvent (e.g., hexane) to remove baseline impurities before attempting recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3] Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate) on a small scale.

  • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-defined crystals.

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.

Diagram 2: Purification Method Selection Guide This decision tree helps in selecting the most appropriate primary purification technique based on the properties of the crude product.

Caption: A decision-making workflow for selecting the appropriate purification technique.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[3-(bromomethyl)phenyl]thiophene and its Derivatives.
  • Benchchem. (2025). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • Benchchem. (2025). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • YouTube. (2022, October 14). Remove the Remaining Bromine In Reaction Mixture Using Sodium Thiosulfate.
  • PMC. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • Organic Syntheses. (n.d.). 3-bromothiophene.
  • Benchchem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides.
  • Google Patents. (n.d.). JPS62138489A - Method for producing brominated thiophene.
  • Organic Syntheses. (n.d.). 3-thenyl bromide.
  • Google Patents. (2011, December 15). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • American Chemical Society. (n.d.). Bromination of some c-fused thiophenes. Thioanhydrides from thiophenes.
  • Benchchem. (n.d.). Technical Support Center: Refining the Purification Process for Alkylated Thiophenes.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone for Preclinical Investigations

Welcome to our comprehensive technical support guide for the synthesis and scale-up of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a key intermediate in numerous contemporary drug discovery programs. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our comprehensive technical support guide for the synthesis and scale-up of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a key intermediate in numerous contemporary drug discovery programs. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of this synthesis, from bench-scale experiments to preclinical batch production.

I. Introduction to the Synthesis

The synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone involves the formation of an amide bond between 4-bromothiophene-2-carboxylic acid and pyrrolidine. This reaction, while conceptually straightforward, presents several challenges when scaling up, including ensuring complete conversion, minimizing side products, and developing a robust purification strategy. This guide will address these critical aspects in detail.

II. Reaction Mechanism and Key Considerations

The core of this synthesis is an amide coupling reaction. The most common and effective methods involve the activation of the carboxylic acid group of 4-bromothiophene-2-carboxylic acid to facilitate nucleophilic attack by the secondary amine, pyrrolidine.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-Bromothiophene-2-carboxylic acid Product (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone Reactant1->Product + Reactant2 Reactant2 Pyrrolidine CouplingAgent Coupling Agent (e.g., HATU, T3P) CouplingAgent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General reaction scheme for the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

The choice of coupling reagent is critical and can significantly impact yield, purity, and ease of workup, especially at scale. While traditional carbodiimide reagents like DCC and EDC are effective, modern reagents such as HATU and T3P® often provide superior results with fewer side reactions and easier purification.[1][2]

III. Recommended Synthesis Protocols

Below are two recommended protocols for the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, one utilizing HATU and the other T3P®, both of which are well-suited for scale-up.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and clean reactions.[3][4]

Experimental Workflow:

HATU_Workflow A 1. Dissolve 4-bromothiophene-2-carboxylic acid and HATU in anhydrous DMF. B 2. Add DIPEA and stir for 15-30 min (pre-activation). A->B C 3. Add Pyrrolidine dropwise at 0 °C. B->C D 4. Allow to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Aqueous workup (Water, Brine). E->F G 7. Extract with Ethyl Acetate. F->G H 8. Dry organic layer and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Reagent Quantities (for a 10 mmol scale):

ReagentMolar Eq.Quantity
4-Bromothiophene-2-carboxylic acid1.02.07 g
Pyrrolidine1.10.85 mL
HATU1.14.18 g
DIPEA2.54.35 mL
Anhydrous DMF-50 mL
Protocol 2: T3P®-Mediated Amide Coupling

T3P® (Propanephosphonic acid anhydride) is an excellent choice for large-scale synthesis due to its high efficiency, excellent safety profile, and the formation of water-soluble byproducts, which simplifies purification.[1][5][6]

Experimental Workflow:

T3P_Workflow A 1. Dissolve 4-bromothiophene-2-carboxylic acid and pyrrolidine in an appropriate solvent (e.g., EtOAc, MeCN). B 2. Add a suitable base (e.g., Pyridine, DIPEA). A->B C 3. Add T3P® solution dropwise at 0 °C. B->C D 4. Allow to warm to room temperature and stir for 1-3 hours. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Quench with saturated NaHCO3 solution. E->F G 7. Separate organic layer. F->G H 8. Wash with water and brine, then dry and concentrate. G->H I 9. Purify by recrystallization or column chromatography. H->I

Caption: Step-by-step workflow for T3P®-mediated amide coupling.

Reagent Quantities (for a 10 mmol scale):

ReagentMolar Eq.Quantity
4-Bromothiophene-2-carboxylic acid1.02.07 g
Pyrrolidine1.10.85 mL
T3P® (50% in EtOAc)1.27.63 g
Pyridine3.02.42 mL
Ethyl Acetate-50 mL

IV. Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the synthesis of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Is starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 Sol2 Check reagent purity and activity. Increase equivalents of coupling agent. A1_No->Sol2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Consider a different coupling reagent (e.g., T3P®). Lower reaction temperature. A2_Yes->Sol3 Sol4 Optimize workup and purification to minimize product loss. A2_No->Sol4

Caption: A decision tree for troubleshooting low yield in the amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and there is still a significant amount of 4-bromothiophene-2-carboxylic acid remaining. What should I do?

A: This often points to an issue with the activation of the carboxylic acid.

  • Check Reagent Quality: Ensure your coupling reagent (HATU, T3P®) and base (DIPEA, pyridine) are anhydrous and have been stored correctly. Moisture can deactivate these reagents.

  • Increase Reagent Equivalents: Try increasing the equivalents of the coupling reagent and base to 1.2 and 3.0 equivalents, respectively.

  • Pre-activation Time: For HATU, ensure a sufficient pre-activation time (15-30 minutes) before adding the pyrrolidine.[7]

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent like DMF, THF, or ethyl acetate.[8]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could it be and how can I avoid it?

A: A common byproduct in carbodiimide-mediated reactions is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. While less common with HATU and T3P®, other side reactions can occur.

  • Side Reactions with Bromothiophene: Under harsh conditions, there is a potential for side reactions involving the bromothiophene ring.[9] Using milder conditions (lower temperature, shorter reaction time) can help minimize these.

  • Optimize Stoichiometry: Using a slight excess of the amine (1.1 equivalents) can help to ensure the activated carboxylic acid reacts preferentially with the desired nucleophile.

  • Choice of Base: For sensitive substrates, using a sterically hindered base like 2,6-lutidine instead of DIPEA can sometimes reduce side reactions.[10]

Q3: My yield is good, but I am struggling with the purification of the final product.

A: (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a relatively polar amide, which can make purification challenging.

  • Column Chromatography: If using column chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. The polarity of the product may require the use of a small percentage of methanol in the eluent for efficient elution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method for removing minor impurities. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble byproducts, especially when using T3P®. Washing the organic layer with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO3) can remove unreacted starting materials and acidic/basic impurities.

V. Scale-Up Considerations for Preclinical Studies

Transitioning from a bench-scale synthesis to producing larger quantities for preclinical studies introduces new challenges.

  • Thermal Management: Amide coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. The use of a jacketed reactor with controlled cooling is highly recommended.

  • Mixing: Efficient mixing is essential to ensure homogeneity and maintain a consistent reaction rate. As the scale increases, the type of stirrer and stirring speed must be optimized to avoid localized "hot spots" or areas of poor reagent distribution.

  • Reagent Addition: The dropwise addition of reagents, particularly the coupling agent and the amine, becomes more critical at a larger scale to control the reaction rate and temperature.

  • Workup and Isolation: Handling large volumes during aqueous workup and extraction requires appropriate equipment. The choice between recrystallization and large-scale chromatography for purification will depend on the purity requirements and the physical properties of the product. Recrystallization is often more cost-effective and scalable if a suitable solvent system can be identified.

VI. Characterization of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Proper characterization of the final product is essential to confirm its identity and purity.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The proton NMR spectrum should show characteristic signals for the thiophene ring protons, the pyrrolidine ring protons, and the absence of the carboxylic acid proton.[11][12]

  • Mass Spectrometry: Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for the bromine atom.[13][14]

  • Purity Analysis: Purity should be assessed by HPLC or LC-MS. For preclinical studies, a purity of >95% is typically required.

VII. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Bromothiophene-2-carboxylic acid: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

    • Pyrrolidine: Is a flammable and corrosive liquid. Handle with care and avoid contact with skin and eyes.

    • Coupling Reagents (HATU, T3P®): While generally safer than many older reagents, consult the Safety Data Sheet (SDS) for specific handling instructions.

    • Bases (DIPEA, Pyridine): Are corrosive and have strong odors. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

VIII. References

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Reddit. (2026, January 7). TP3 amide couplings. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • ResearchGate. (2020, October 10). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010, April 2). Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]

  • Forensic Science International. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Diva-Portal.org. (2022, January 21). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Retrieved from [Link]

  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

  • Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Retrieved from [Link]

  • Semantic Scholar. (2009, September 10). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

  • MDPI. (1989, September 7). NMR Spectroscopy for Metabolomics Research. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Novel Antibacterial Agents: The Case of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone Against Resistant Pathogens

The relentless rise of antibiotic resistance, particularly in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Escherichia coli, presents a formidable challenge to global...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless rise of antibiotic resistance, particularly in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Escherichia coli, presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and validation of novel antimicrobial agents. This guide provides a comprehensive framework for evaluating the antibacterial potential of new chemical entities, using the novel compound (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone as a representative example. While specific data for this particular molecule is not yet broadly available in published literature, the methodologies and comparative analyses detailed herein offer a blueprint for its investigation and for the broader class of thiophene-based compounds.

Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antibacterial properties. Their structural versatility allows for the chemical modifications necessary to optimize efficacy and overcome existing resistance mechanisms. This guide will walk through the essential in vitro validation assays, provide a comparative context with established antibiotics, and detail the underlying principles of experimental design and data interpretation.

Comparative Analysis of Antibacterial Activity

A critical first step in evaluating a novel antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC) against clinically relevant resistant strains. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. For a comprehensive assessment, the activity of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone should be compared against standard-of-care antibiotics for MRSA and MDR E. coli.

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action (Presumed for Novel Compound)
(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone MRSA (e.g., ATCC 43300)Data to be determinedPotential disruption of cell membrane or inhibition of essential enzymes[1]
VancomycinMRSA (e.g., ATCC 43300)1-2Inhibition of peptidoglycan synthesis[2][3][4][5]
LinezolidMRSA (e.g., ATCC 43300)1-4Inhibition of protein synthesis[6]
(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone MDR E. coli (e.g., NCTC 13441)Data to be determinedPotential disruption of cell membrane or inhibition of DNA gyrase[7]
ColistinMDR E. coli (e.g., NCTC 13441)0.5-2Disruption of the outer cell membrane[8][9]
MeropenemMDR E. coli (e.g., NCTC 13441)0.25-1Inhibition of cell wall synthesis

Note: MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.

Understanding the Enemy: Mechanisms of Resistance

To appreciate the challenge and the potential of a new antibacterial agent, it is crucial to understand the resistance mechanisms of the target pathogens.

Methicillin Resistance in S. aureus (MRSA)

Methicillin resistance in S. aureus is primarily mediated by the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[10][11] The mecA gene encodes a unique penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics.[4][10] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of methicillin and other β-lactams.

Caption: Mechanism of methicillin resistance in S. aureus (MRSA).

Multidrug Resistance in E. coli

MDR in E. coli is a more complex phenomenon involving multiple resistance mechanisms that can be present in a single isolate.[12] These include the production of enzymes that inactivate antibiotics (e.g., β-lactamases), alterations in the drug target, reduced permeability of the bacterial cell membrane, and the active efflux of drugs out of the cell.[5][12]

Caption: Key mechanisms of multidrug resistance in E. coli.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols must be strictly followed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[9][13][14][15][16][17][18][19][20]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Test compound (e.g., (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone)

  • Standard antibiotics (e.g., vancomycin, colistin)

  • Resistant bacterial strains (e.g., MRSA ATCC 43300, MDR E. coli NCTC 13441)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Caption: Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

The validation of novel antibacterial compounds like (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is a meticulous process that requires a systematic and comparative approach. While the specific antibacterial profile of this molecule awaits discovery, the framework presented here provides a clear path for its evaluation. By employing standardized methodologies and comparing its activity against established antibiotics, researchers can ascertain its potential as a lead compound in the fight against antibiotic-resistant bacteria. Further studies should also explore the compound's mechanism of action, toxicity profile, and in vivo efficacy to fully characterize its therapeutic potential.

References

  • Stapleton, P. D., & Taylor, P. W. (2002). Methicillin resistance in Staphylococcus aureus. Science Progress, 85(1), 57-72.
  • Livermore, D. M. (2004). The need for new antibiotics. Clinical Microbiology and Infection, 10(s4), 1-9.
  • Levine, D. P. (2006). Vancomycin: a history. Clinical infectious diseases, 42(Supplement_1), S5-S12.
  • Rybak, M. J. (2006). The pharmacokinetic and pharmacodynamic properties of vancomycin. Clinical infectious diseases, 42(Supplement_1), S35-S39.
  • Ito, T., & Hiramatsu, K. (1998). Acquisition of methicillin resistance and its genetic consequences in the pathogenic staphylococci Staphylococcus aureus and Staphylococcus epidermidis. Journal of bacteriology, 180(19), 4992-4995.
  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of antimicrobial chemotherapy, 56(1), 20-51.
  • Hiramatsu, K., Cui, L., Kuroda, M., & Ito, T. (2001). The emergence and evolution of methicillin-resistant Staphylococcus aureus. Trends in microbiology, 9(10), 486-493.
  • Walsh, C. (2003). Antibiotics: actions, origins, resistance. John Wiley & Sons.
  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557-596.
  • Gzella, A. K., & Wujec, M. (2020). The thiophene ring in the search for new drugs. Pharmaceuticals, 13(10), 314.
  • Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: the revival of polymyxins for the management of multidrug-resistant gram-negative bacterial infections. Clinical Infectious Diseases, 40(9), 1333-1341.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.
  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests. 13th ed. CLSI standard M02.
  • European Committee on Antimicrobial Susceptibility Testing of the European Society of Clinical Microbiology and Infectious Diseases. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria.
  • Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2022). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of clinical microbiology, 60(1), e00344-21.
  • Kahlmeter, G., Brown, D. F., Goldstein, F. W., MacGowan, A. P., Mouton, J. W., Odenholt, I., ... & European Committee on Antimicrobial Susceptibility Testing. (2003). European harmonization of MIC breakpoints for antimicrobial susceptibility testing of bacteria. Journal of antimicrobial chemotherapy, 52(2), 145-148.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Alekshun, M. N., & Levy, S. B. (2007). Molecular mechanisms of antibacterial multidrug resistance. Cell, 128(6), 1037-1050.
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Gwynn, M. N. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Correlation of Thiophene Derivatives' Biological Activity

Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a promising hit in a laboratory assay to a clinically effective drug is, however, fraught with challenges. A critical hurdle in this process is establishing a reliable in vitro-in vivo correlation (IVIVC). This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating thiophene derivatives, explores the complexities of correlating the data, and offers field-proven insights to navigate this crucial aspect of drug development.

The Significance of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[4][5] A strong IVIVC can streamline drug development by allowing in vitro dissolution or activity assays to serve as a surrogate for in vivo bioequivalence studies, thereby reducing the need for extensive clinical trials.[6][7] However, establishing a robust IVIVC is often complex due to physiological variability among individuals and the intricate nature of drug formulations.[6][8]

Part 1: The In Vitro Landscape - Initial Efficacy and Mechanism of Action

In vitro studies are the first step in characterizing the biological activity of newly synthesized thiophene derivatives. These assays are typically rapid, cost-effective, and allow for high-throughput screening.

Common In Vitro Assays for Thiophene Derivatives:

  • Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of thiophene derivatives on various cancer cell lines, such as HepG2 (liver cancer) and PC-3 (prostate cancer).[9][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Enzyme Inhibition Assays: Many thiophene derivatives exert their effects by inhibiting specific enzymes. For instance, their potential as anti-inflammatory agents is often evaluated through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][11] Similarly, their role as potential treatments for neurodegenerative diseases can be screened by assessing their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13]

  • Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of thiophene derivatives.[14]

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1.2–1.8 × 10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Self-Validation: This protocol should include positive (e.g., doxorubicin) and negative (vehicle) controls.[10] The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Part 2: The In Vivo Arena - Assessing Efficacy and Safety in a Complex System

In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics (PK), and safety profile of a thiophene derivative in a living organism. These studies provide a more realistic picture of how a drug will behave in a complex biological system.

Common In Vivo Models for Thiophene Derivatives:

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method to assess the anti-inflammatory effects of thiophene derivatives.[15][16] The reduction in paw swelling is a measure of the compound's anti-inflammatory activity.

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of thiophene derivatives.[17] Tumor growth inhibition is the primary endpoint in these studies.

  • Analgesic Activity: The acetic acid-induced writhing test in mice is a standard model to screen for the analgesic properties of thiophene compounds.[16]

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the thiophene derivative or a control vehicle (e.g., saline) orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug like indomethacin should be used as a positive control.[18]

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

  • Causality and Trustworthiness: The choice of animal model, drug dosage, and administration route are critical. The dose should be based on prior in vitro data and preliminary toxicity studies. The use of appropriate controls ensures the validity of the results.

Part 3: Bridging the Divide - Correlation and Discrepancies

The ultimate goal is to establish a strong correlation between in vitro activity and in vivo efficacy. However, discrepancies are common and can arise from several factors.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): A compound that is highly active in vitro may fail in vivo due to poor absorption, distribution, metabolism, or rapid excretion (ADME).[19][20] For example, a thiophene derivative might be extensively metabolized in the liver, leading to low bioavailability and reduced efficacy.[21]

  • Solubility: Poor aqueous solubility can limit the absorption of a compound after oral administration, even if it shows potent activity in a cell-based assay.[9]

  • Cell Permeability: The ability of a compound to cross cell membranes can differ significantly between in vitro cell monolayers and the complex tissue barriers in vivo.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to exert its therapeutic effect.

Illustrative Data Comparison:

Thiophene DerivativeIn Vitro IC50 (µM) (HepG2 cells)In Vivo Tumor Growth Inhibition (%) (Xenograft Model)
Compound A0.560
Compound B0.215
Compound C5.055

In this hypothetical example, Compound B shows the highest potency in vitro but performs poorly in vivo, potentially due to unfavorable pharmacokinetic properties. Conversely, Compound C, with a higher IC50, demonstrates good in vivo efficacy, suggesting better bioavailability or a more favorable ADME profile.

Visualizing the Workflow and Key Concepts

To better understand the relationships between different stages of drug discovery and the factors influencing IVIVC, the following diagrams are provided.

IVIVC_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_correlation IVIVC vitro1 Synthesis of Thiophene Derivatives vitro2 High-Throughput Screening (e.g., MTT) vitro1->vitro2 vitro3 Mechanism of Action (e.g., Enzyme Assays) vitro2->vitro3 vivo1 Animal Model Selection (e.g., Xenograft) vitro3->vivo1 Lead Compound Selection corr1 Data Analysis & Modeling vitro3->corr1 vivo2 Efficacy & Toxicity Studies vivo1->vivo2 vivo3 Pharmacokinetic (ADME) Profiling vivo2->vivo3 vivo3->corr1 corr2 Establish Correlation corr1->corr2 corr2->vitro1 Iterative Optimization corr2->vivo1 Iterative Optimization

Caption: Workflow for establishing in vitro-in vivo correlation.

ADME_Factors cluster_ADME Pharmacokinetic Properties (ADME) center In Vivo Efficacy absorption Absorption absorption->center Modulates distribution Distribution distribution->center Modulates metabolism Metabolism metabolism->center Modulates excretion Excretion excretion->center Modulates vitro High In Vitro Potency vitro->center Potential For

Caption: Influence of ADME factors on in vivo efficacy.

Conclusion

The successful development of thiophene derivatives as therapeutic agents hinges on a thorough understanding of the relationship between their in vitro biological activity and their in vivo performance. While in vitro assays provide a crucial initial assessment of a compound's potential, they cannot fully replicate the complexities of a living system. A comprehensive evaluation of a compound's pharmacokinetic properties is essential to bridge the gap between these two testing environments. By carefully designing experiments, considering the potential for discrepancies, and employing an iterative optimization process, researchers can increase the likelihood of translating a promising thiophene derivative from the bench to the bedside.

References

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Bentham Science.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2023). CMRO. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. (2025). Patsnap Synapse. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). WJAR. [Link]

  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2008). Taylor & Francis Online. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PubMed. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]

  • Biological Diversity of Thiophene: A Review. (2011). Journal of Advanced Scientific Research. [Link]

  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. (2020). ACS Publications. [Link]

  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. (2016). Springer. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2017). ResearchGate. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2013). PMC. [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2019). PubMed. [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps. (2012). PMC. [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025). MDPI. [Link]

  • Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. (2024). PubMed. [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Taylor & Francis Online. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). ACS Publications. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. (1995). ACS Publications. [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). The Royal Society. [Link]

  • In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. (2018). PubMed. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a key building block in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a key building block in medicinal chemistry and materials science. We will dissect two prevalent and robust strategies: direct amide coupling from the parent carboxylic acid and a two-step approach via an acyl chloride intermediate.

The analysis emphasizes not just the reaction yield but also practical laboratory considerations, including reagent cost, operational simplicity, safety, and scalability. Each protocol is presented with a self-validating structure, explaining the causal relationships behind procedural choices to empower researchers in drug development and chemical synthesis to make informed decisions tailored to their specific project needs.

Introduction to the Target Molecule

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone incorporates a substituted thiophene ring linked to a pyrrolidine moiety via an amide bond. The thiophene core is a common scaffold in pharmacologically active compounds, while the pyrrolidine ring can enhance solubility and modulate biological activity.[1][2] The bromo-substituent provides a crucial handle for further functionalization, typically through cross-coupling reactions. Efficient and reliable access to this molecule is therefore of significant interest.

The two synthetic pathways evaluated herein both begin from the common precursor, 4-bromothiophene-2-carboxylic acid, a commercially available starting material.

Route 1: Direct Amide Coupling via Carboxylic Acid Activation

This one-pot methodology is arguably the most common approach for amide bond formation in modern medicinal chemistry due to its mild conditions and broad functional group tolerance.[3] The core principle involves the in situ activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, facilitating nucleophilic attack by the amine (pyrrolidine). We will detail the use of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used coupling reagent.[3][4]

Mechanistic Rationale

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[3] The base deprotonates the carboxylic acid, enhancing its nucleophilicity. The activated acid is then susceptible to rapid nucleophilic attack by pyrrolidine to form the desired amide. The use of an additive like 1-hydroxybenzotriazole (HOBt) can further improve yields and reduce side reactions, though HATU's structure already incorporates a similar moiety.[5]

Experimental Protocol: HATU-Mediated Coupling
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxylic acid (1.0 eq.).

  • Solvent & Reagent Addition: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add HATU (1.1 - 1.2 eq.) and DIPEA (2.0 - 2.5 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This pre-activation step is crucial for efficient formation of the active ester.[4]

  • Amine Addition: Add pyrrolidine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with a 5% lithium chloride solution (to remove residual DMF), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically purified by silica gel column chromatography to yield the final product.

Workflow Visualization: Route 1

Route_1_Amide_Coupling Start 4-Bromothiophene-2- carboxylic Acid + Pyrrolidine Activation Pre-activation (15 min @ RT) Start->Activation Reagents HATU (1.2 eq) DIPEA (2.0 eq) Anhydrous DMF Reagents->Activation Reaction Amide Formation (4-12h @ RT) Activation->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product (4-Bromothiophen-2-yl) (pyrrolidin-1-yl)methanone Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Route 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and highly reliable method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine without the need for coupling agents.[6] The activating agent of choice is typically thionyl chloride (SOCl₂) or oxalyl chloride. This route is often favored for its high yields and straightforward purification, particularly on larger scales.

Mechanistic Rationale

Step 1 (Acyl Chloride Formation): Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. A catalytic amount of DMF is often added; it reacts with SOCl₂ to form the Vilsmeier reagent, which is the true catalytic species that accelerates the conversion. The intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to give the highly electrophilic acyl chloride.[7]

Step 2 (Amidation): The acyl chloride is then reacted with pyrrolidine. A base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Experimental Protocol: Acyl Chloride Formation & Amidation

Part A: Synthesis of 4-Bromothiophene-2-carbonyl chloride

  • Setup: In a fume hood, add 4-bromothiophene-2-carboxylic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize HCl and SO₂ gases.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0-5.0 eq.), either neat or in an inert solvent like toluene. Add a catalytic amount (1-2 drops) of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a suitable trap is essential). The resulting crude 4-bromothiophene-2-carbonyl chloride is often used directly in the next step without further purification.[8][9]

Part B: Acylation of Pyrrolidine

  • Setup: Dissolve pyrrolidine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous solvent (e.g., DCM or THF) in a flask cooled in an ice bath (0 °C).

  • Acyl Chloride Addition: Dissolve the crude 4-bromothiophene-2-carbonyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Workflow Visualization: Route 2

Route_2_Acyl_Chloride Start 4-Bromothiophene-2- carboxylic Acid Step1_Reaction Acyl Chloride Formation (Reflux, 1-3h) Start->Step1_Reaction Step1_Reagents SOCl₂ (excess) cat. DMF Step1_Reagents->Step1_Reaction Intermediate 4-Bromothiophene-2- carbonyl Chloride Step1_Reaction->Intermediate Step2_Reaction Amide Formation (1-2h) Intermediate->Step2_Reaction Step2_Reagents Pyrrolidine (1.1 eq) Et₃N (1.2 eq) DCM, 0°C to RT Step2_Reagents->Step2_Reaction Workup Aqueous Work-up & Extraction Step2_Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product (4-Bromothiophen-2-yl) (pyrrolidin-1-yl)methanone Purification->Product

Caption: Workflow for the two-step acyl chloride route.

Comparative Analysis

The choice between these two robust methods depends heavily on the specific constraints and goals of the synthesis, such as scale, available equipment, and the chemist's tolerance for hazardous reagents.

ParameterRoute 1: HATU CouplingRoute 2: Acyl ChlorideRationale & Field Insights
Overall Yield Good to Excellent (Typically 70-90%)Excellent (Typically >85%)The acyl chloride route often provides higher and more consistent yields due to the high reactivity of the intermediate. Coupling reactions can sometimes be substrate-dependent.
Reaction Time 4 - 12 hours2 - 5 hours (total)The acyl chloride formation and subsequent amidation are both rapid reactions. HATU couplings require longer reaction times for completion.
Operational Simplicity One-pot procedure, simpler setup.Two distinct steps; requires handling and removal of excess SOCl₂.The one-pot nature of Route 1 is advantageous for high-throughput synthesis and rapid library generation. Route 2 requires more careful handling and an extra isolation step.
Reagent Cost High (HATU is expensive)Low (SOCl₂ is an inexpensive bulk chemical)For large-scale synthesis, the cost of coupling reagents like HATU can be prohibitive. The low cost of thionyl chloride makes Route 2 highly cost-effective.
Safety & Handling HATU/DIPEA are irritants.High Hazard. SOCl₂ is highly corrosive, toxic, and reacts violently with water. Generates toxic HCl and SO₂ gas. Requires a fume hood and gas trap.The primary drawback of Route 2 is the hazardous nature of thionyl chloride. Route 1 uses reagents that are significantly easier and safer to handle, making it preferable for standard laboratory settings.
Scalability Challenging due to reagent cost and potential for complex purification.Excellent. Preferred for multi-gram to kilogram scale production.The low cost, high yields, and often simpler purification (product may precipitate or be easily recrystallized) make the acyl chloride route superior for process chemistry and scale-up.
Substrate Scope Very Broad. Tolerates a wide range of sensitive functional groups.Limited. Intolerant of acid-sensitive functional groups (e.g., certain protecting groups like Boc, acetals).The mild, near-neutral pH conditions of HATU coupling make it the go-to method for complex molecules with sensitive functionalities. The harsh, acidic conditions of acyl chloride formation limit its applicability.

Conclusion and Recommendation

Both synthetic routes offer efficient and viable pathways to (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone. The optimal choice is dictated by the context of the research.

  • For discovery chemistry, small-scale synthesis, and work with complex, functionalized analogues, Route 1 (HATU Coupling) is the superior choice. Its operational simplicity, mild conditions, and broad substrate tolerance outweigh the higher reagent cost.

  • For large-scale synthesis, process development, and cost-driven projects where the starting materials lack acid-sensitive groups, Route 2 (Acyl Chloride) is unequivocally more efficient. Its economic advantages, high yields, and proven scalability make it the industrial standard, provided the necessary safety infrastructure is in place to handle thionyl chloride.

By understanding the fundamental trade-offs between these methods, researchers can strategically select the synthetic plan that best aligns with their objectives, ensuring an efficient and successful synthesis of this valuable chemical intermediate.

References

  • ChemicalBook. (n.d.). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.
  • DeMong, D. E., & Williams, R. M. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • DeMong, D. E., & Williams, R. M. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene. Organic Syntheses, 44, 9. [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Potapov, V. A., et al. (2012). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Chemistry of Heterocyclic Compounds, 48, 136-141.
  • Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(1), 133-146. [Link]

  • Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(8), 2493–2497. [Link]

  • Georganics. (n.d.). 4-Bromo-2-thiophenecarbonyl chloride. Retrieved from Georganics. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Bawa, S., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 182-195. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nallapati, S. B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151641. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia. [Link]

  • Bawa, S., et al. (2020). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. [Link]

  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

Sources

Validation

A Researcher's Guide to the Independent Verification of Novel Thiophene Compounds' Biological Activity

In the fast-paced world of drug discovery, the emergence of novel compounds harboring the thiophene scaffold consistently generates significant excitement.[1][2][3][4] This versatile five-membered sulfur-containing heter...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, the emergence of novel compounds harboring the thiophene scaffold consistently generates significant excitement.[1][2][3][4] This versatile five-membered sulfur-containing heterocycle is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the journey from a promising initial report to a validated lead compound is fraught with challenges, underscoring the critical need for robust and independent verification of any reported biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute rigorous independent verification studies of novel thiophene compounds. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, address potential pitfalls specific to this class of compounds, and provide the tools to generate a self-validating body of evidence.

The Imperative of Independent Verification: Navigating the Reproducibility Crisis

The landscape of preclinical research is currently grappling with a well-documented "reproducibility crisis."[5] A significant percentage of published findings, even in high-impact journals, cannot be replicated by independent laboratories.[5] This not only wastes valuable time and resources but also erodes confidence in the scientific literature, ultimately hindering the translation of promising discoveries into tangible therapeutic benefits. For drug development professionals, the financial and temporal costs of pursuing a lead based on irreproducible data can be staggering.[5] Therefore, independent verification is not merely a confirmatory step; it is a cornerstone of scientific integrity and a critical risk-mitigation strategy in the drug discovery pipeline.

Part 1: Initial Assessment and Physicochemical Characterization of the Novel Thiophene Compound

Before embarking on extensive biological assays, a thorough initial assessment of the novel thiophene compound is paramount. This foundational step can preemptively identify issues that could confound downstream biological data.

Purity and Structural Confirmation

The first and most crucial step is to confirm the identity and purity of the compound. It is not uncommon for impurities from the synthesis or degradation products to be responsible for the observed biological activity.

Experimental Protocol: Purity and Structural Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Procedure:

      • Dissolve the thiophene compound in a suitable solvent (e.g., acetonitrile or methanol).

      • Inject the sample into an HPLC system equipped with a C18 column.

      • Run a gradient elution profile with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% trifluoroacetic acid or formic acid.

      • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

      • Interpretation: A single, sharp peak indicates high purity. The presence of multiple peaks suggests impurities. The purity should ideally be >95% for biological screening.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure:

      • Introduce the compound into a mass spectrometer (e.g., via electrospray ionization - ESI).

      • Acquire the mass spectrum.

      • Interpretation: The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated molecular weight of the thiophene derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Procedure:

      • Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Interpretation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the proposed structure of the thiophene compound.

Solubility and Stability Assessment

Poor solubility can lead to inaccurate concentration measurements and false-negative results in biological assays. Similarly, compound instability can result in a loss of activity over time.

Experimental Protocol: Solubility and Stability

  • Aqueous Solubility:

    • Objective: To determine the solubility of the compound in aqueous buffers relevant to the biological assays.

    • Procedure:

      • Prepare a stock solution of the thiophene compound in a water-miscible organic solvent (e.g., DMSO).

      • Add increasing amounts of the stock solution to the aqueous buffer (e.g., phosphate-buffered saline - PBS) at a constant temperature.

      • Visually inspect for precipitation or measure the turbidity using a spectrophotometer.

      • Interpretation: Determine the maximum concentration at which the compound remains in solution.

  • Stability in Assay Media:

    • Objective: To assess the stability of the compound under the conditions of the planned biological assays.

    • Procedure:

      • Incubate the thiophene compound in the relevant cell culture medium or assay buffer at 37°C for the duration of the planned experiment (e.g., 24, 48, 72 hours).

      • At various time points, analyze the sample by HPLC to quantify the amount of the parent compound remaining.

      • Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.

Part 2: Independent Verification of Anticancer Activity

Many novel thiophene derivatives are reported to possess anticancer properties.[6][7][8] A multi-faceted approach is necessary to independently verify these claims.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on the viability and proliferation of cancer cells.

Experimental Protocol: MTT Assay for Cell Viability [9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel thiophene compound (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[9]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[9][11]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Hypothetical Comparative Anticancer Activity of a Novel Thiophene Compound

CompoundCancer Cell LineReported IC₅₀ (µM)Verified IC₅₀ (µM)Standard Drug (e.g., Doxorubicin) IC₅₀ (µM)
Novel Thiophene XMCF-7 (Breast)5.26.10.8
Novel Thiophene XA549 (Lung)8.99.51.2
Novel Thiophene XHepG2 (Liver)3.74.20.6
Mechanism of Action: Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[9]

Experimental Protocol: Caspase-3/7 Activation Assay [7][9]

  • Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat them with the thiophene compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).[9]

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Luminescence Measurement: Incubate at room temperature and measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [9]

  • Cell Treatment and Harvesting: Treat cancer cells with the thiophene compound for 24-48 hours. Harvest the cells by trypsinization.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

cluster_0 Independent Verification Workflow for Anticancer Activity start Reported Anticancer Activity of Novel Thiophene Compound purity Confirm Purity and Structure (HPLC, MS, NMR) start->purity solubility Assess Solubility and Stability purity->solubility viability Cell Viability Assay (e.g., MTT) solubility->viability ic50 Determine IC50 Value viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism apoptosis Apoptosis Assay (e.g., Caspase-3/7) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle conclusion Verified Biological Activity apoptosis->conclusion cell_cycle->conclusion

Caption: Workflow for the independent verification of anticancer activity.

Part 3: Independent Verification of Anti-inflammatory Activity

Thiophene derivatives are also frequently reported to have anti-inflammatory properties.[2][12] Verification of these claims typically involves in vitro models of inflammation.

Inhibition of Inflammatory Mediators

A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Experimental Protocol: Griess Assay for Nitric Oxide Production [5][13]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the novel thiophene compound for 1-2 hours.[5]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[5][14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.

Experimental Protocol: ELISA for Prostaglandin E₂ (PGE₂) Production [5]

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay.

  • Supernatant Analysis: Quantify the concentration of PGE₂ in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of PGE₂ inhibition compared to the LPS-stimulated control.

Expression of Inflammatory Enzymes

The production of NO and PGE₂ is mediated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Investigating the effect of the thiophene compound on the expression of these enzymes can provide mechanistic insight.

Experimental Protocol: Western Blot Analysis for iNOS and COX-2 [5]

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

cluster_1 Signaling Pathway of LPS-Induced Inflammation lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 no Nitric Oxide (NO) Production inos->no pge2 Prostaglandin E2 (PGE2) Production cox2->pge2 inflammation Inflammatory Response no->inflammation pge2->inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation.

Part 4: Independent Verification of Antimicrobial Activity

The thiophene scaffold is also present in many compounds with reported antimicrobial activity.[15][16][17] Standard microbiological assays are used to verify these claims.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination [18][19]

  • Compound Dilution: Prepare serial two-fold dilutions of the novel thiophene compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[18][20]

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to each well.[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20]

Table 2: Hypothetical Comparative Antimicrobial Activity of a Novel Thiophene Compound

CompoundBacterial StrainReported MIC (µg/mL)Verified MIC (µg/mL)Standard Drug (e.g., Ciprofloxacin) MIC (µg/mL)
Novel Thiophene YS. aureus (Gram-positive)8160.5
Novel Thiophene YE. coli (Gram-negative)32320.015
Novel Thiophene YP. aeruginosa (Gram-negative)>128>1281
Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion [20]

  • Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the novel thiophene compound to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[20]

Conclusion: The Path to Validated Discovery

The independent verification of the reported biological activity of novel thiophene compounds is an indispensable component of rigorous scientific research and a critical step in the drug discovery process. By moving beyond simple replication and embracing a mindset of systematic and critical evaluation, researchers can build a robust and reliable body of evidence. This guide provides a foundational framework for this endeavor, emphasizing the importance of initial compound characterization and a multi-pronged approach to biological testing. Ultimately, the meticulous and independent validation of novel discoveries is what paves the way for the development of the next generation of safe and effective therapeutics.

References

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]

  • Jadhav, R. D., & Bhilare, N. V. (2020). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Dovepress. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of nat. [Link]

  • MDPI. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]

  • MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • MDPI. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

  • Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • MDPI. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. [Link]

  • European Journal of Chemistry. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • MDPI. (2021). Thiophene-Based Compounds. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]

  • National Institutes of Health. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. [Link]

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, a compound whose structural motifs—a brominated thiophene and a pyrrolidinone-like amide—necessitate careful handling as a halogenated organic compound. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.

Hazard Assessment and Chemical Profile
  • Brominated Thiophene Moiety : Thiophene and its derivatives can be toxic. Upon combustion, they may release highly toxic fumes of sulfur oxides. The presence of a bromine atom classifies this compound as a halogenated organic, which requires specific disposal routes to prevent the formation of persistent environmental pollutants.

  • Pyrrolidinone-like Amide Structure : Pyrrolidinone derivatives are often irritants to the skin, eyes, and respiratory tract.[1] Some have also been associated with reproductive toxicity.[2][3]

Based on this analysis, (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone should be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and environmental hazards. All handling and disposal procedures must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[8][9]

Laboratories are considered generators of hazardous waste and must comply with specific requirements regarding waste identification, segregation, storage, and disposal.[9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will have established protocols that align with federal, state, and local regulations.

Personal Protective Equipment (PPE) and Spill Management

Before handling (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone or its waste, appropriate PPE must be worn to minimize exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat, potentially with a chemically resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or working in poorly ventilated areas.[1]To prevent inhalation of airborne particles. Work should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Spill Management:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area and inform your supervisor and EHS department.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[1]

  • Cleanup : While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of halogenated organic compounds is to never dispose of them down the drain or in the regular trash.[1] These compounds require segregation and disposal through a licensed hazardous waste management company.

Step 1: Waste Segregation and Container Selection

  • Dedicated Waste Stream : Establish a dedicated waste stream for halogenated organic compounds. Do not mix this waste with non-halogenated solvents unless explicitly permitted by your EHS department.[12][13]

  • Container Type : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[12][14]

Step 2: Waste Collection

  • Solid Waste : Collect solid (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.[1]

  • Liquid Waste : If the compound is in solution, collect the liquid waste in a separate, labeled liquid hazardous waste container. Note the solvent and an approximate concentration of the compound.[1]

Step 3: Labeling

Proper labeling is a critical compliance requirement. The waste container must be labeled with:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone". Avoid using abbreviations or chemical formulas.[12]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The date when the first waste was added to the container.

Step 4: Storage

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers : Keep waste containers securely closed at all times, except when adding waste.[12][14]

Step 5: Final Disposal

  • Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste management company for final treatment, which for halogenated compounds often involves high-temperature incineration.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

DisposalWorkflow start Waste Generated: (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone is_solid Is the waste solid or liquid? start->is_solid spill Spill Occurs start->spill solid_waste Solid Waste Collection (Contaminated consumables, powder) is_solid->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions) is_solid->liquid_waste Liquid container_solid Place in designated, labeled 'Halogenated Solid Waste' container solid_waste->container_solid container_liquid Place in designated, labeled 'Halogenated Liquid Waste' container liquid_waste->container_liquid storage Store container in Satellite Accumulation Area (SAA) with secondary containment container_solid->storage container_liquid->storage pickup Contact EHS for waste pickup storage->pickup spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain 3. Cleanup & Collect as Waste spill->spill_protocol spill_protocol->container_solid

Caption: Disposal workflow for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERD. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. AARCHER. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. Tedia. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Safety Data Sheet. A&C. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Safety Data Sheet. ADAMA. [Link]

  • Safety Data Sheet. CPAchem. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg. [Link]

Sources

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(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone
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(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone
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